molecular formula C4H9OSn B1276338 Monobutyltin oxide CAS No. 51590-67-1

Monobutyltin oxide

Cat. No.: B1276338
CAS No.: 51590-67-1
M. Wt: 191.82 g/mol
InChI Key: BVFSYZFXJYAPQJ-UHFFFAOYSA-N
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Description

Monobutyltin Oxide (MBTO, CAS 2273-43-0) is an organotin compound that serves as a highly effective and versatile catalyst in industrial and materials chemistry research . Its primary research value lies in catalyzing esterification, transesterification, and polycondensation reactions at high temperatures (up to 240-250°C) . Researchers utilize it in the synthesis of saturated polyester resins for powder coatings and coil coatings, as well as in the production of unsaturated polyester resins for applications like gel-coats, sheet molding, and cast molding . It is also employed in the production of polymeric plasticizers and as a raw material for plastic stabilizers . A key technical advantage for process development is that this compound becomes incorporated into the final polymer product without affecting its quality, thereby eliminating the need for subsequent neutralization or filtration steps . Its use can significantly shorten esterification times, enable reactions at lower temperatures for energy savings, and minimize undesirable side reactions such as the dehydration of polyhydric alcohols . From a material science perspective, it also functions as a heat and light stabilizer in polyvinyl chloride (PVC) . It is critical to note that organotin compounds, including this compound, are subject to regulatory scrutiny due to potential ecological toxicity . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for any form of personal use.

Properties

InChI

InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BVFSYZFXJYAPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51590-67-1
Record name Stannane, butyloxo-
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Record name Stannane, butyloxo-
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Record name Butyloxostannane
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Synthesis and Reaction Pathways of Monobutyltin Oxide and Precursors

Synthetic Methodologies for Monobutyltin (B1198712) Oxide

The production of monobutyltin oxide can be achieved through several chemical pathways, primarily involving the hydrolysis of organotin precursors.

A principal method for synthesizing this compound is through the hydrolysis of monobutyltin trichloride (B1173362) (MBTC). atamankimya.com This process involves reacting an aqueous solution of MBTC with an alkaline agent to induce hydrolysis and condensation. The reaction typically occurs under basic conditions, leading to the formation of this compound, which can then be isolated. tianswax.com Common alkaline solutions used include sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), and ammonia (B1221849) water. atamanchemicals.comzhishangchemical.com

The general process involves slowly adding the MBTC precursor to the alkaline solution while controlling the temperature and pH. zhishangchemical.com For instance, one method involves adding MBTC to a sodium hydroxide solution while keeping the temperature below 30°C and the pH at 8.0. zhishangchemical.com Another variation uses a mixture of sodium carbonate and ammonia water, with the reaction proceeding at a constant temperature of 50°C for 2 hours. atamanchemicals.comatamanchemicals.com After the reaction, the crude product is filtered, washed to neutrality, and dried to yield purified this compound. zhishangchemical.com High yields, up to 99.4%, have been reported for this method.

Table 1: Reaction Conditions for Hydrolysis of Monobutyltin Trichloride (MBTC)
Alkaline Agent(s)TemperatureReaction TimeAdditional NotesSource
Sodium Hydroxide (NaOH)< 30°C during addition, then heated to 90°C4 hours at 90°CpH controlled at 8.0 during addition. Surfactant and organic solvent also used. zhishangchemical.com
Sodium Carbonate (Na₂CO₃) and Ammonia Water50°C2 hoursAn additive is introduced periodically during the reaction. atamanchemicals.comatamanchemicals.com

Another significant synthetic route begins with tetrabutyltin (B32133) and tin tetrachloride. tianswax.comzhishangchemical.com This is typically a two-stage process.

First, monobutyltin trichloride is prepared through a redistribution reaction (also known as Kocheshkov comproportionation) between tetrabutyltin and tin tetrachloride. zhishangchemical.comwikipedia.orggelest.com The reactants are heated together, often to around 140°C, for several hours. zhishangchemical.compatsnap.com This reaction yields a mixture of organotin chlorides, including monobutyltin trichloride and dibutyltin (B87310) dichloride. zhishangchemical.compatsnap.com

In the second stage, the monobutyltin trichloride is separated from the mixture, typically via vacuum distillation, taking advantage of the different boiling points of the components. zhishangchemical.comgoogle.com The collected MBTC is then subjected to hydrolysis using an alkaline solution, as described in the previous section, to produce this compound. tianswax.comzhishangchemical.compatsnap.com

Table 2: Synthesis of MBTC from Tetrabutyltin and Tin Tetrachloride
ReactantsTemperatureReaction TimeProductSource
Tetrabutyltin, Tin Tetrachloride140°C4-8 hoursMixed solution of monobutyltin trichloride and dibutyltin dichloride zhishangchemical.compatsnap.com
Tetrabutyltin, Tin TetrachlorideExotherm up to 135°C2 hours60:40 mixture of monobutyltin trichloride and dibutyltin dichloride google.com

An alternative method involves the direct reaction of tin metal with an alcohol at elevated temperatures. google.com In this process, powdered tin metal is reacted with butanol at temperatures in the range of 200–400°C. The reaction is facilitated by the presence of an acidic catalyst, such as anhydrous stannous chloride, to produce this compound directly. google.com

Reactions Involving Tetrabutyltin and Tin Tetrachloride

Mechanistic Investigations of this compound Formation

The formation of this compound from its precursors is a complex process involving several reaction stages, including hydrolysis, condensation, and polymerization.

The conversion of monobutyltin trichloride (MBTC) to this compound proceeds through a series of hydrolysis and condensation steps. nih.govrsc.org The initial step is the hydrolysis of the Sn-Cl bonds in MBTC, where chloride ligands are replaced by hydroxyl (-OH) groups. nih.gov This is typically initiated by a nucleophilic attack from a water molecule or a hydroxide ion on the central tin atom. nih.gov

These hydrolyzed intermediates are unstable and readily undergo condensation. wikipedia.org This process involves the elimination of water molecules between two organotin hydroxide species, forming a tin-oxygen-tin bridge, known as a stannoxane linkage (Sn-O-Sn). wikipedia.orgwikipedia.org The formation of these stannoxane bonds is the fundamental step in the polymerization process. atamanchemicals.com

The pathway of the hydrolysis and condensation reactions, and thus the properties of the final this compound product, are highly dependent on the reaction conditions. nih.gov Factors such as pH, temperature, reactant concentrations, and the specific precursor system used are critical in determining the outcome. atamanchemicals.comzhishangchemical.comnih.gov

The pH of the solution, controlled by the type and concentration of the alkaline agent (e.g., NaOH, Na₂CO₃, NH₃), influences the rate of hydrolysis of the Sn-Cl bonds. atamanchemicals.comzhishangchemical.com Temperature affects the kinetics of both the hydrolysis and condensation steps. zhishangchemical.comgoogle.com For example, specific temperature profiles are maintained to control the exothermic reaction between tetrabutyltin and tin tetrachloride and to subsequently distill the resulting products. google.com

In other applications, such as the chemical vapor deposition (CVD) of tin oxide films from MBTC, the addition of water has been shown to significantly increase deposition rates at lower temperatures by enhancing the hydrolytic decomposition of the Sn-Cl bond. researchgate.net However, at higher temperatures, the presence of water can decrease the electrical conductivity of the resulting film. researchgate.net The complexity of the reaction system, which can involve hundreds of potential intermediate species and elementary reactions, underscores the importance of precise control over all reaction parameters to optimize the synthesis of this compound. nih.gov

Theoretical Studies on Reaction Pathways

The synthesis of tin oxide materials from precursors like monobutyltin trichloride (MBTC) involves critical initial steps of hydrolysis and condensation. jku.atchemicalbook.com Theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out these complex reaction mechanisms that lead to this compound-like structures. chemicalbook.comvestachem.com

These studies analyze the step-by-step transformation of MBTC in an aqueous environment. The process is thought to involve multiple elementary reactions, including nucleophilic attack on the tin center by water or hydroxide ions, heterolysis of Sn-Cl bonds, and subsequent dimerization or polymerization. chemicalbook.com DFT calculations help determine the most thermodynamically favorable reaction pathways from the myriad of possibilities. jku.atvestachem.com

A key finding from these theoretical models is the crucial role of hydrolysis and condensation in forming dimer structures (Sn2). jku.atresearchgate.net The wave function analyses of various intermediate species provide insight into the changing atomic charges, chemical bond strengths, and the coordination environment of the central tin atom throughout the reaction. chemicalbook.comresearchgate.net For instance, analysis of the four-membered Sn₂O₂ ring structure found in dimeric species reveals the presence of unique three-center four-electron (3c–4e) interactions. These interactions are believed to stabilize the ring, acting as the true driving force for the dimerization reaction. jku.atchemicalbook.comvestachem.com This detailed theoretical understanding of the hydrolysis and condensation of MBTC provides a foundational knowledge of the formation of the initial structures that constitute what is known as this compound. jku.at

Derivatization and Further Synthetic Transformations

This compound is a versatile intermediate that can be chemically modified through reactions with a variety of ligands. These transformations are central to its application in areas such as polymer stabilization and catalysis. The Sn-O-Sn backbone of the oxide is reactive and can be cleaved by acidic protons, such as those from acids or thiols, to form new monomeric or dimeric organotin derivatives with Sn-ligand bonds.

Reactions with Dithiophosphoric Acids

The reaction of this compound with dialkyl and alkylene dithiophosphoric acids has been studied to synthesize a range of monobutyltin(IV) dithiophosphates. atamankimya.comacs.org These reactions are typically conducted by refluxing this compound with the dithiophosphoric acid in various molar ratios (1:1, 1:2, and 1:3) in a solvent like benzene, with azeotropic removal of the liberated water. atamankimya.comacs.org

The nature of the final product depends significantly on the stoichiometry of the reactants. For example, reactions in a 1:1 or 1:2 molar ratio often yield products like [OSnBuS₂P(OR)₂]₂ and HOSnBu[S₂P(OR)₂]₂, respectively. acs.org Using a 1:3 molar ratio leads to the formation of tris-substituted derivatives, BuSn[S₂P(OR)₂]₃. atamankimya.comacs.org These products, which can be solids or viscous liquids soluble in common organic solvents, have been characterized using techniques such as elemental analysis and various forms of spectroscopy (IR, ¹H, ¹³C, ³¹P, and ¹¹⁹Sn NMR). atamankimya.com

Molar Ratio (MBTO : Acid)Reactant (Dithiophosphoric Acid)Product FormulaPhysical State
1:1(PrⁿO)₂PS₂H[OSnBuS₂P(OPrⁿ)₂]₂Viscous Liquid
1:2(PrⁿO)₂PS₂HHOSnBu[S₂P(OPrⁿ)₂]₂Viscous Liquid
1:3(BuⁱO)₂PS₂HBuSn[S₂P(OBuⁱ)₂]₃Viscous Liquid
1:3(PhO)₂PS₂HBuSn[S₂P(OPh)₂]₃Solid

Table 1: Representative products from the reaction of this compound with various dithiophosphoric acids. Data sourced from El-Khaldy et al. (1992). atamankimya.comacs.org

¹¹⁹Sn NMR chemical shifts for the tris(dialkyl dithiophosphate) derivatives are typically observed in the range of -254 to -235 ppm, suggesting a specific coordination environment around the tin atom. atamankimya.com

Formation of Organotin Stabilizers

This compound serves as a crucial intermediate in the synthesis of organotin heat stabilizers, which are vital for preventing the thermal degradation of polyvinyl chloride (PVC). atamanchemicals.com The primary function of these stabilizers is to react with and scavenge hydrogen chloride (HCl) released during PVC processing at high temperatures and to substitute labile chloride atoms on the polymer backbone with more stable groups.

The most common and effective stabilizers derived from monobutyltin are tin mercaptides, particularly those based on thioglycolate esters. who.intgelest.com These are synthesized through the reaction of this compound with the corresponding mercaptan or mercaptoacid ester. acs.orggelest.com The reaction proceeds via the cleavage of the tin-oxygen bonds in the oxide by the acidic thiol proton, forming stable tin-sulfur bonds and water as a byproduct. acs.orggelest.com

A representative reaction scheme for the formation of a monobutyltin tris(mercaptide) stabilizer is: (BuSnOOH)ₙ + 3n R'SH → n BuSn(SR')₃ + 2n H₂O

For example, reacting this compound with isooctyl thioglycolate yields monobutyltin tris(isooctyl thioglycolate), a highly effective PVC stabilizer. These reactions are often carried out in toluene (B28343) with azeotropic removal of water to drive the reaction to completion. acs.org The resulting organotin mercaptides provide excellent thermal stability to PVC formulations.

Modifications with Other Ligands

The reactivity of this compound extends to a variety of other ligands beyond dithiophosphates and mercaptans, allowing for the synthesis of a diverse range of organotin compounds.

Carboxylic Acids: this compound readily reacts with carboxylic acids. atamankimya.comatamanchemicals.com At elevated temperatures (e.g., 80°C), the oxide dissolves in the carboxylic acid, leading to the formation of monobutyltin carboxylates and becoming incorporated into the reaction medium. atamankimya.comconnectchemicals.com This reactivity is fundamental to its use as a catalyst for esterification and polycondensation reactions, where it is believed to form active carboxylate or alkoxide intermediates. gelest.comatamanchemicals.com The reaction of dibutyltin oxide with carboxylic acids in refluxing toluene is a known method to produce dibutyltin dicarboxylates, and a similar principle applies to this compound. acs.org

Alcohols: While stable monobutyltin alkoxides are not typically isolated from direct reaction with simple alcohols, the interaction is crucial for catalysis. Organotin oxides are known to react with hydroxyl groups, including those on alcohols, to form tin alkoxide intermediates. chemicalbook.comresearchgate.net This is a key step in the mechanism of tin-catalyzed reactions like urethane (B1682113) formation and transesterification. researchgate.netgelest.com For instance, dibutyltin oxide is known to react with diols and polyols to form cyclic stannylene acetals. chemicalbook.com

β-Diketones and Other Chelating Ligands: The butyltin moiety can be complexed with various chelating ligands. Although many syntheses start from monobutyltin trichloride, the oxide can also be a precursor. researchgate.net For instance, new organic-inorganic hybrid complexes of monobutyltin(IV) have been prepared using β-diketones and sterically congested heterocyclic β-diketones. researchgate.net These reactions demonstrate the ability of the monobutyltin core to coordinate with bidentate ligands, leading to penta- and hexa-coordinated tin centers with diverse structural possibilities. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Monobutyltin Oxide Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and bonding characteristics of monobutyltin (B1198712) oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P, 119Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. In the study of monobutyltin oxide and its derivatives, various NMR techniques are employed.

¹H and ¹³C NMR: These techniques provide information about the butyl group attached to the tin atom. The chemical shifts and coupling constants of the protons and carbons in the butyl chain help to confirm the structure of the organic moiety.

¹¹⁹Sn NMR: As the most informative nucleus for organotin compounds, ¹¹⁹Sn NMR offers direct insight into the coordination number and geometry of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of substituents bonded to it. For instance, the hydrolysis and condensation of monobutyltin chloride can be monitored using ¹¹⁹Sn NMR to characterize the resulting oxo-hydroxo tin clusters. acs.org Studies on related organotin compounds have demonstrated the utility of ¹¹⁹Sn NMR in distinguishing between different coordination environments, such as four-, five-, and six-coordinate tin centers. researchgate.net

A study on the hydrolysis of monobutyltin trialkoxides leading to the formation of {(BuSn)12O14(OH)6}(OH)2 utilized multinuclear NMR to characterize the complex structure. acs.org While specific data for this compound itself is not detailed in the provided results, the principles of using ¹H, ¹³C, and ¹¹⁹Sn NMR are well-established for organotin compounds. researchgate.nettcichemicals.com

NMR Nucleus Information Provided
¹H NMRElucidates the structure of the butyl group.
¹³C NMRProvides details on the carbon framework of the butyl group.
³¹P NMRCan be used when phosphorus-containing ligands are coordinated to the tin center.
¹¹⁹Sn NMRDetermines the coordination number and geometry of the tin atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for identifying the Sn-O and Sn-C bonds. The presence of characteristic absorption bands confirms the formation of the oxide structure and the integrity of the butyl group. In studies of organotin compounds, the Sn-O stretching vibrations are typically observed in the range of 500-800 cm⁻¹. researchgate.net The interaction of monobutyltin with surfaces like kaolinite (B1170537) has been investigated using Fourier Transform Infrared (FTIR) spectroscopy to understand the bonding mechanisms. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Sn-O stretch500 - 800
Sn-C stretch450 - 600
C-H stretch (butyl)2850 - 2960
C-H bend (butyl)1375 - 1465

Mössbauer Spectroscopy

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is a highly sensitive technique for investigating the chemical environment of tin atoms. researchgate.net It provides valuable information on the oxidation state, coordination number, and site symmetry of the tin nucleus. uni-bielefeld.dersc.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in a material and to determine its optical band gap. The band gap is a crucial parameter for semiconductor materials, influencing their electrical and optical properties. lcms.czthermofisher.com For tin oxide (SnO2), a wide bandgap semiconductor, UV-Vis spectroscopy can be used to estimate the band gap energy by analyzing the absorption spectrum. ias.ac.in The optical band gap (Eg) can be calculated from a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). ias.ac.inresearchgate.net

Studies on pure and doped tin oxide thin films have shown that the band gap can be influenced by factors such as crystallite size, structural modifications, and dopants. researchgate.netresearchgate.net For instance, the calculated optical band gap for pure tin oxide has been reported to be around 2.5 eV to 3.87 eV in different studies. ias.ac.inresearchgate.net Doping with other elements can alter this value. researchgate.netresearchgate.net This technique is applicable to this compound systems to assess their potential as semiconductor materials.

Advanced Microscopic and Diffraction Techniques

Microscopic and diffraction techniques are essential for characterizing the morphology, microstructure, and crystal structure of this compound.

Electron Microscopy (TEM, SEM) for Morphology and Microstructure

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide high-resolution images of the material's surface and internal structure.

Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of this compound. It reveals information about the shape, size, and arrangement of particles. For example, SEM analysis of tin oxide films can show granular and sometimes pyramidal or prismatic crystallite shapes. researchgate.net The morphology can be influenced by the preparation method and the presence of additives. osti.govmdpi.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to investigate the internal microstructure, including crystallite size, shape, and dispersion. ues.rs.baresearchgate.net TEM analysis has been used to study the nucleation and growth of tin oxide films, providing a detailed picture of the early stages of film formation. osti.gov It can also reveal the dispersion of nanoparticles within a polymer matrix when this compound is used as a catalyst. ues.rs.badtic.mil

Both SEM and TEM are powerful tools for correlating the synthesis conditions of this compound with its resulting physical form, which is crucial for its performance in various applications. osti.govues.rs.ba

Technique Information Obtained Typical Observations
SEM Surface morphology, particle shape and size distribution.Granular structures, pyramidal or prismatic crystallites on film surfaces. researchgate.net
TEM Internal microstructure, crystallite size and shape, lattice defects, dispersion of nanoparticles.Nanoparticle dispersion, nucleation and growth patterns. osti.govdtic.mil

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a fundamental, non-destructive technique used to investigate the crystalline nature of materials. anton-paar.com It provides detailed information about the atomic arrangement, phase composition, and crystallographic structure. anton-paar.comforcetechnology.com The technique is based on the principle of Bragg's Law, where a beam of X-rays interacts with the periodic arrangement of atoms in a crystalline solid, producing a unique diffraction pattern. anton-paar.comiastate.edu This pattern serves as a fingerprint for the crystalline phase, allowing for its identification by comparison to extensive databases. forcetechnology.com

In the context of tin oxides, XRD is instrumental in distinguishing between different phases, such as SnO and SnO₂, which possess distinct crystal structures. forcetechnology.comresearchgate.net For instance, studies have utilized XRD to confirm the tetragonal rutile phase of SnO₂. researchgate.net The analysis of diffraction peak positions and intensities allows for the determination of lattice parameters, while the broadness of the peaks can provide information about crystallite size and strain. iastate.eduresearchgate.net While specific XRD data for pure this compound is not extensively detailed in the provided results, the principles of XRD are directly applicable. For a powdered or polycrystalline sample of MBTO, XRD would be employed to identify its crystalline phase(s), assess its purity, and determine its lattice parameters.

Table 1: Principles and Applications of XRD in Material Characterization

PrincipleDescriptionApplication for this compound
Bragg's Law (nλ = 2dsinθ) Describes the coherent scattering of X-rays by crystal lattices, where λ is the wavelength, d is the interplanar spacing, and θ is the diffraction angle. anton-paar.comiastate.eduDetermination of the interplanar spacing within the crystalline structure of MBTO.
Diffraction Pattern The unique set of diffraction peaks (intensity vs. 2θ) generated by a crystalline material. forcetechnology.comIdentification of the specific crystalline phase of MBTO and detection of any crystalline impurities.
Peak Analysis Analysis of peak position, intensity, and width.Calculation of lattice parameters, quantification of phase composition, and estimation of crystallite size and microstrain.

Single-Crystal X-ray Diffraction (SXRD) for Molecular Structure

SXRD is particularly crucial for complex molecules like organometallic compounds, providing detailed structural insights. warwick.ac.ukresearchgate.net For this compound, an SXRD analysis would reveal the exact coordination environment of the tin atom, the geometry of the butyl group, and the nature of the tin-oxygen framework. This level of detail is essential for understanding the fundamental structure-property relationships of the compound. While the search results highlight the application of SXRD for various complex metal oxides and organometallic structures, specific structural data for this compound from an SXRD study was not found. creative-biostructure.comresearchgate.net However, the technique remains the gold standard for elucidating its precise molecular architecture, should a suitable single crystal be grown.

Table 2: Information Obtainable from Single-Crystal X-ray Diffraction

Structural ParameterDescriptionRelevance to this compound
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. uhu-ciqso.esDefines the fundamental crystallographic framework of MBTO.
Atomic Coordinates The precise (x, y, z) position of each atom within the unit cell. creative-biostructure.comAllows for the complete visualization of the MBTO molecule.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds. creative-biostructure.comuhu-ciqso.esProvides exact details on the Sn-C and Sn-O bond characteristics and the geometry around the tin center.
Molecular Conformation The spatial arrangement of atoms in the molecule, including the orientation of the butyl group.Elucidates the steric and electronic effects within the molecule.

Elemental and Surface Compositional Analysis

Analyzing the elemental and surface composition of this compound is crucial for confirming its stoichiometry, identifying impurities, and understanding its surface chemistry, which can differ from the bulk material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nanometers of a material's surface. eag.comwikipedia.orgmicro.org.au The method involves irradiating the sample with monochromatic X-rays, which causes the emission of core-level electrons. micro.org.au The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a characteristic set of binding energies, allowing for elemental identification. wikipedia.org

A key strength of XPS is its ability to provide chemical state information. eag.com Small shifts in the binding energy (chemical shifts) reveal the oxidation state and local chemical environment of an element. wikipedia.org For this compound, XPS would be invaluable for:

Confirming the presence of tin, oxygen, and carbon on the surface.

Determining the oxidation state of tin, for example, distinguishing between Sn(IV) in an oxide environment versus other potential states. researchgate.net

Analyzing the C 1s spectrum to understand the chemical environment of the butyl group.

Quantifying the surface atomic concentrations of the constituent elements.

XPS can also be combined with ion beam etching to create depth profiles, analyzing the elemental composition as a function of depth into the material. eag.com

Energy Dispersive X-ray (EDX) Analysis

Energy Dispersive X-ray (EDX) spectroscopy, also referred to as EDS, is an analytical technique commonly integrated with electron microscopes (like SEM or TEM) for elemental analysis. mst.or.jpthermofisher.com When the sample is bombarded by the electron beam, it generates characteristic X-rays from the atoms within the interaction volume. mst.or.jpwikipedia.org The energy of these X-rays is unique to each element, allowing for the identification of the elements present in the sample. wikipedia.org The intensity of the X-ray peaks provides semi-quantitative information about the relative abundance of the detected elements. mst.or.jp

EDX analysis of this compound can be used to:

Perform qualitative and semi-quantitative elemental analysis to confirm the presence of Sn, O, and C.

Create elemental maps, visualizing the spatial distribution of these elements across a sample's surface. researchgate.net

Conduct point analysis or line scans to investigate the composition of specific features or regions. researchgate.net

EDX is a powerful tool for rapid elemental characterization and for assessing the homogeneity of the sample. mst.or.jpthermofisher.com

Table 3: Comparison of Surface and Elemental Analysis Techniques

TechniquePrincipleInformation ProvidedSampling Depth
XPS X-ray induced photoelectron emission. micro.org.auQuantitative elemental composition, empirical formula, chemical and electronic state of elements. eag.comwikipedia.org~1-10 nm eag.comwikipedia.org
EDX Electron beam induced characteristic X-ray emission. mst.or.jpQualitative and semi-quantitative elemental composition, elemental mapping. researchgate.netmst.or.jp~1-2 µm

Other Compositional Techniques

While XPS and EDX are primary methods, other techniques can provide complementary compositional information. For instance, Wavelength Dispersive X-ray Spectroscopy (WDS) can be used for more precise quantitative analysis than EDX due to its higher spectral resolution, which helps in resolving overlapping peaks. For bulk elemental analysis, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (AES) could be employed after appropriate sample digestion. These methods offer very low detection limits for trace element quantification.

Chromatographic and Mass Spectrometric Methodologies

Chromatographic and mass spectrometric techniques are essential for the separation, detection, and quantification of organotin compounds, including monobutyltin, especially in environmental and biological samples where they are often present at trace levels. researchgate.netresearchgate.net

Gas Chromatography (GC) coupled with a suitable detector is a common approach. For volatile or semi-volatile compounds, GC offers high-resolution separation. To analyze non-volatile organotins like MBTO, a derivatization step is typically required to convert them into more volatile and thermally stable forms. This often involves ethylation or propylation using Grignard reagents. researchgate.net

Various detectors can be paired with GC for organotin analysis:

Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern. researchgate.netresearchgate.net It is a powerful tool for both qualitative and quantitative analysis. capes.gov.br

Flame Photometric Detection (FPD): Offers selective detection of sulfur- or phosphorus-containing compounds, but can also be adapted for tin.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As a detector for GC, it provides element-specific detection with extremely high sensitivity and isotopic information. dntb.gov.ua

Liquid Chromatography (LC) is another powerful separation technique that can be used, particularly for non-volatile and thermally labile compounds, potentially avoiding the need for derivatization. epa.gov

Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry (µLC-ES-ITMS): This method allows for the direct detection of organotin cations in samples. It is suitable for polar and water-soluble compounds. epa.gov

These hyphenated techniques provide the sensitivity and selectivity required to measure monobutyltin and its related species in complex matrices. Isotope dilution analysis, where a known amount of an isotopically enriched standard is added to the sample, can be used with GC-MS to achieve highly accurate and precise quantification. researchgate.net

Table 4: Chromatographic Methods for Monobutyltin Analysis

MethodPrincipleDerivatizationDetection Limit
GC-MS Separation by volatility/boiling point, detection by mass-to-charge ratio. researchgate.netresearchgate.netTypically required (e.g., propylation, ethylation). researchgate.netng/L to ng/g range. researchgate.net
µLC-ES-ITMS Separation by polarity, detection by mass-to-charge ratio of ions in solution. epa.govNot required. epa.govng/L range. epa.gov
GC-ICP-MS Separation by GC, element-specific detection by ICP-MS. dntb.gov.uaTypically required.Can reach sub-ng/L levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Speciation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the speciation and quantification of organotin compounds, including this compound. researchgate.net The methodology first requires a derivatization step to convert the non-volatile monobutyltin species into a more volatile form suitable for GC analysis. gov.bc.ca Ethylation or pentylation using reagents like sodium tetraethylborate (NaBEt4) or sodium tetrapentylborate is a common approach. gov.bc.caresearchgate.net

Once derivatized, the sample is introduced into the gas chromatograph, where the different organotin compounds are separated based on their boiling points and interactions with the chromatographic column. thermofisher.com The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. thermofisher.com This allows for both the identification of monobutyltin by its characteristic mass spectrum and its quantification. researchgate.netthermofisher.com

For enhanced sensitivity and selectivity, especially at trace levels, selected ion monitoring (SIM) is often employed. gov.bc.ca In SIM mode, the mass spectrometer is set to detect only specific ions known to be characteristic of the target analyte, which significantly improves the signal-to-noise ratio. gov.bc.cathermofisher.com Triple quadrupole GC-MS/MS systems offer even greater selectivity by monitoring specific fragmentation transitions, further reducing matrix interferences. thermofisher.com

Key Research Findings from GC-MS Analysis:

GC-MS methods have been developed for the simultaneous determination of monobutyltin (MBT), dibutyltin (B87310) (DBT), and tributyltin (TBT) in various water samples, including natural water, wastewater, and seawater. researchgate.net

In a study of sediments from Qianzhen Fishing Port in Taiwan, GC-MS analysis revealed that while tributyltin was the dominant species, monobutyltin was also present, indicating the degradation of TBT in the environment. researchgate.net

Method detection limits for butyltin compounds using GC-MS can reach the low nanogram per liter (ng L⁻¹) range, with relative standard deviations (RSD) typically between 2% and 4%. researchgate.net

Table 1: Example of GC-MS Method Parameters for Monobutyltin Analysis

ParameterValue/Condition
Derivatization Reagent Sodium tetraethylborate (NaBEt4)
GC Column Low-polar capillary column (e.g., DB-35UI)
Carrier Gas Helium or Hydrogen
Injection Mode Splitless or Large Volume Injection
MS Ionization Mode Electron Impact (EI)
MS Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Hyphenated Techniques (e.g., GC-FPD, GC-AED, GC-ICP-MS)

To achieve even lower detection limits and element-specific detection, gas chromatography is often coupled with other types of detectors. These "hyphenated" techniques provide enhanced sensitivity and can help to overcome challenges posed by complex sample matrices.

Gas Chromatography-Flame Photometric Detection (GC-FPD): This technique is particularly sensitive to sulfur and phosphorus compounds, but can also be used for tin. The FPD detects the light emitted by the tin compounds as they are combusted in a hydrogen-rich flame. A filter is used to isolate the specific wavelength of light emitted by tin, allowing for its quantification. GC-FPD has been successfully used for the speciation of organotin compounds. researchgate.nettandfonline.com

Gas Chromatography-Atomic Emission Detection (GC-AED): In GC-AED, the compounds eluting from the GC column are passed through a high-energy plasma (microwave-induced) that atomizes them and excites the atoms. Each element emits light at a characteristic wavelength, which is then detected. This allows for the simultaneous determination of multiple elements and provides elemental confirmation of the detected compounds. researchgate.net

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This is one of the most sensitive techniques for the determination of organometallic compounds. researchgate.net After separation by GC, the analytes are introduced into an inductively coupled plasma, which is a very high-temperature ion source that efficiently atomizes and ionizes the tin atoms. The resulting ions are then guided into a mass spectrometer for detection. GC-ICP-MS offers extremely low detection limits, often in the picogram per liter (pg L⁻¹) range, and is less susceptible to matrix effects than some other methods. researchgate.net It is also highly applicable for isotope dilution analysis. researchgate.net

Table 2: Comparison of Hyphenated GC Techniques for Monobutyltin Analysis

TechniquePrincipleAdvantagesCommon Applications
GC-FPD Detects light emitted from tin compounds in a flame.Good sensitivity for tin, relatively low cost.Environmental monitoring.
GC-AED Detects atomic emission spectra after atomization in a plasma.Element-specific, multi-element capability.Research and specialized analysis.
GC-ICP-MS Uses a high-temperature plasma to ionize tin, followed by mass spectrometric detection.Extremely high sensitivity, element-specific, applicable for isotope dilution.Ultra-trace analysis, environmental and biological samples. tandfonline.com

Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) offers an alternative separation technique to GC, particularly for less volatile or thermally unstable compounds. tandfonline.com When coupled with an electrochemical detector (ECD), HPLC becomes a highly sensitive and selective method for the analysis of electroactive compounds. lcms.cz

In HPLC-ECD, the analytes are first separated on an HPLC column. The eluent then flows through an electrochemical cell where a potential is applied to a working electrode. antecscientific.com If an analyte can be oxidized or reduced at the applied potential, a current is generated that is proportional to the concentration of the analyte. antecscientific.commdpi.com This makes ECD an ideal detector for quantifying trace levels of electroactive species. lcms.cz The technique is known for its ability to perform direct measurements down to femtogram levels and can effectively eliminate matrix interferences. thermofisher.com

While the direct electrochemical detection of this compound can be challenging, the technique has been successfully applied to the analysis of various organic compounds and could be adapted for organotin analysis, potentially after a suitable derivatization step to introduce an electroactive moiety. mdpi.com The versatility of HPLC allows for a wide range of column chemistries and mobile phases to be employed, enabling the optimization of separations for complex samples. tandfonline.com

Isotope Dilution Analysis (IDA)

Isotope Dilution Analysis (IDA), particularly when coupled with mass spectrometry (MS), is considered a primary or definitive measurement method because it can provide highly accurate and precise quantification that is traceable to the International System of Units (SI). isc-science.comewcps.eu This technique is not a standalone analytical instrument but rather a powerful quantification strategy used in conjunction with methods like GC-MS or GC-ICP-MS. researchgate.netresearchgate.net

The principle of IDA involves the addition of a known amount of an isotopically enriched standard (a "spike") of the analyte to the sample before any sample preparation or analysis. researchgate.net For monobutyltin, this would typically be a monobutyltin standard enriched with a stable isotope of tin, such as ¹¹⁹Sn. researchgate.net This enriched spike is chemically identical to the naturally occurring monobutyltin in the sample and will therefore behave identically during extraction, derivatization, and analysis. isc-science.com

By measuring the altered isotope ratio of tin in the final sample extract using a mass spectrometer, the original concentration of monobutyltin in the sample can be calculated with high accuracy. researchgate.net A key advantage of IDA is that it compensates for incomplete extraction or losses during sample workup, as well as for matrix effects and variations in instrument sensitivity, because the measurement is based on a ratio rather than an absolute signal intensity. isc-science.com This makes IDA particularly robust for the analysis of complex matrices where quantitative recovery is difficult to achieve. researchgate.netisc-science.com

Key Research Findings with Isotope Dilution Analysis:

Species-specific isotope dilution mass spectrometry (IDMS) has been successfully applied for the quantification of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT) in various environmental samples using both GC-ICP-MS and GC-MS. researchgate.net

The use of IDA with GC-MS has enabled the development of fast, simple, and reliable methods for the simultaneous determination of butyltin compounds in water samples, with detection limits as low as 0.18 ng L⁻¹. researchgate.net

IDA is recognized as a powerful quantification approach that is less affected by drift effects and statistical errors compared to traditional external calibration methods. pg.edu.pl

Catalytic Applications and Mechanistic Investigations of Monobutyltin Oxide

Catalysis in Polymer Synthesis and Modification

Monobutyltin (B1198712) oxide is primarily employed as a catalyst in various polymerization reactions, including esterification, transesterification, and polycondensation. bnt-chemicals.comatamanchemicals.comatamankimya.com Its high activity and stability at elevated temperatures make it a preferred choice in the synthesis of numerous resins and polymers. atamanchemicals.comatamankimya.com

Monobutyltin oxide is a highly effective catalyst for esterification reactions, particularly in the production of saturated and unsaturated polyester (B1180765) resins and alkyd resins. bnt-chemicals.comatamanchemicals.comatamankimya.comsvplastochem.com These resins are fundamental components in powder coatings, coil coatings, insulating paints, and gel coats. atamanchemicals.comatamanchemicals.comtianswax.com The use of MBTO typically occurs at temperatures between 210°C and 240°C. atamanchemicals.comatamankimya.com One of the key advantages of using MBTO is the significant reduction in reaction times—up to 20-25% shorter compared to uncatalyzed or alternatively catalyzed processes. atamanchemicals.com This efficiency allows for lower reaction temperatures, which translates to energy savings and more effective use of equipment. atamanchemicals.comatamankimya.com

Table 1: Effect of this compound on Polyester Synthesis

ParameterWithout CatalystWith 0.20 mole% this compoundSource(s)
First Stage Time 6.3 hours2.9 hours google.com
Second Stage Time 5.6 hours4.5 hours google.com
Reaction Temperature ~220°C~220°C google.com
Product Quality StandardImproved color, less haze bnt-chemicals.comatamanchemicals.com
Post-Processing May require neutralizationNo neutralization or filtration needed bnt-chemicals.comatamanchemicals.comatamanchemicals.com

This compound also serves as a catalyst in transesterification reactions, which are crucial for modifying polymer structures and synthesizing specific esters. bnt-chemicals.comatamanchemicals.com

Polycarbonate/Polylactic Acid (PC/PLA) Blends: In the reactive blending of polycarbonate (PC) and polylactic acid (PLA), catalysts are used to promote transesterification at the interface between the two immiscible polymers. researchgate.netdergipark.org.tr This reaction creates PLA-co-PC copolymers in-situ, which act as compatibilizers, improving the dispersion and affinity between the two phases. researchgate.netdergipark.org.tr this compound has been identified as a catalyst for this purpose, contributing to enhanced mechanical properties of the resulting blend. researchgate.netdergipark.org.tr

Vitrimer Polymers: Vitrimers are a class of polymers with dynamic covalent networks that allow them to be reprocessed and reshaped, similar to thermoplastics, while maintaining the integrity of a crosslinked network. acs.orghanyang.ac.kr The key to their unique properties is a catalyzed bond exchange reaction, often a transesterification reaction. acs.orghanyang.ac.kr this compound has been used as a catalyst in the synthesis of epoxy-based vitrimer resins. researchgate.net It facilitates the transesterification reactions within the polymer network, which are responsible for the material's ability to flow at elevated temperatures (above the topology freezing temperature, Tv) and exhibit properties like self-healing and stress relaxation. acs.orghanyang.ac.kr Studies have shown that the catalytic efficiency of MBTO in these systems is significant, influencing the viscoelastic properties of the vitrimer. hanyang.ac.kr

Fatty Acid Alkyl Esters (FAAEs): this compound, also referred to as butylstannoic acid in this context, demonstrates catalytic activity in the simultaneous esterification and transesterification of free fatty acids (FFAs) and triglycerides (TGs) to produce fatty acid methyl esters (FAMEs), a primary component of biodiesel. colab.ws It has been shown to be highly active at relatively high reaction temperatures, successfully converting mixtures of oils with high acid content into FAMEs with good yields. colab.ws The catalytic process is based on a Lewis acid mechanism. rsc.org

Table 2: Applications of this compound in Transesterification

ApplicationSubstratesPurposeOutcomeSource(s)
PC/PLA Blends Polycarbonate, Polylactic AcidReactive compatibilizationFormation of PLA-co-PC copolymers, improved blend properties researchgate.netdergipark.org.tr
Vitrimer Polymers Epoxy resins, Diacids/AnhydridesInduce dynamic bond exchangeEnables network rearrangement, self-healing, and reprocessability acs.orghanyang.ac.krresearchgate.net
Fatty Acid Alkyl Esters Free Fatty Acids, Triglycerides, MethanolBiodiesel productionHigh-yield conversion to Fatty Acid Methyl Esters (FAMEs) colab.ws

This compound is broadly utilized as a catalyst for polycondensation reactions, a type of step-growth polymerization where small molecules, such as water, are eliminated. bnt-chemicals.comatamanchemicals.comatamankimya.com It is effective for these reactions at temperatures ranging from 210°C to 240°C. atamanchemicals.comatamanchemicals.comatamankimya.com Its application in this area is closely related to its role in producing polyester resins, which are formed through the polycondensation of diacids or their anhydrides with diols. atamanchemicals.comatamankimya.comzhishangchemical.com The catalyst's high thermal stability (up to 250°C) and its ability to integrate into the final product without compromising quality make it highly suitable for these processes. bnt-chemicals.comatamanchemicals.comatamankimya.com The use of MBTO can significantly shorten reaction times and reduce the required process temperature, leading to energy savings. atamanchemicals.com

This compound is employed as a catalyst in the synthesis of polyurethanes. atamankimya.comzhishangchemical.com Polyurethanes are formed by the reaction between a polyol (a compound with multiple hydroxyl groups) and an isocyanate. atamankimya.comacs.org Metal-based catalysts like MBTO are used to accelerate the formation of the urethane (B1682113) linkage [NH–C(O)–O]. atamankimya.comacs.org The catalytic mechanism involves the formation of a complex between the tin center and one of the reactants, typically the polyol. acs.org This coordination activates the reactant and facilitates the nucleophilic attack, promoting the polymerization (gel reaction) and curing of the polymer. atamankimya.comacs.org MBTO's effectiveness allows for the production of polyurethanes, such as foams, with specific and controlled properties like density and durability. atamankimya.com

Polycondensation Reactions

Catalytic Mechanisms and Reaction Pathways

The catalytic activity of this compound is rooted in the chemical properties of the tin atom, particularly its ability to act as a Lewis acid. rsc.org

The predominant mechanism for catalysis by this compound in esterification and transesterification reactions is Lewis acid catalysis. rsc.org The catalytic properties of organotin(IV) compounds like MBTO arise from their Lewis acidic nature. rsc.org

In this mechanism, the tin atom, being electron-deficient, acts as a Lewis acid. It coordinates to the carbonyl oxygen of an ester or a carboxylic acid. rsc.org This coordination polarizes the carbonyl group (C=O), increasing the partial positive charge (electrophilicity) on the carbonyl carbon atom. rsc.org This activation makes the carbonyl carbon significantly more susceptible to nucleophilic attack by an alcohol molecule. rsc.org

The reaction can then proceed via two main pathways:

Intermolecular Nucleophilic Attack: An alcohol molecule from the reaction medium directly attacks the activated carbonyl carbon. rsc.org

Intramolecular Nucleophilic Attack: The alcohol may first coordinate to the tin center before attacking the carbonyl carbon in an intramolecular fashion. rsc.org

Following the nucleophilic attack, a tetrahedral intermediate is formed. rsc.org The subsequent collapse of this intermediate and elimination of a leaving group (water in esterification, an alcohol in transesterification) yields the final ester product and regenerates the catalyst for the next cycle. This mechanism effectively lowers the activation energy of the reaction, thereby increasing the reaction rate.

Coordination and Ligand Exchange Processes

The catalytic action of organotin compounds like this compound is fundamentally linked to the electronic structure of the tin atom. Tin possesses accessible, low-lying empty 5d orbitals, which allows it to expand its coordination number beyond the typical four. gelest.comrsc.org This characteristic is crucial for its catalytic function, enabling the coordination of additional ligands and facilitating associative ligand exchange processes. rsc.org

The general mechanism for catalysis involves several key steps:

Ligand Exchange: The catalytic cycle often begins with an associative exchange, where a reactant molecule, such as an alcohol, displaces a ligand on the tin center. rsc.org

Coordination and Insertion: The second reactant, for instance a carboxylic acid, then coordinates to the tin atom. This coordination increases the electrophilicity of the reactant's carbonyl carbon, making it susceptible to nucleophilic attack. This leads to the insertion of the carboxylic group into the Sn-O bond of the tin alkoxide intermediate formed in the first step. rsc.org

Intermediate Formation and Product Release: This process results in the formation of an intermediate species that subsequently decomposes to release the final ester product and regenerate the catalyst for the next cycle.

The lability of the ligands attached to the tin atom is a determining factor in the compound's reactivity and catalytic pathway. gelest.com In some systems, the ligand exchange is not favored, and the mechanism proceeds through a Lewis acid pathway, where the tin center activates the reactant molecule without a full ligand swap. rsc.org

Influence of Catalyst Structure and Ligand Modification

The efficiency and nature of a catalyst can be significantly altered by modifying its structure, particularly the ligands attached to the metal center. researchgate.net For organometallic catalysts like this compound, changing the ligand environment can impact crucial properties of a reaction, including its rate and selectivity. researchgate.net

This compound's structure can be modified with different ligands to adjust its reactivity for specific applications. bnt-chemicals.comresearchgate.net The number and chemical nature of the organic groups bonded to the tin atom directly influence the electronegativity at the tin center, which in turn dictates the compound's physical and chemical properties. gelest.com This principle of "cooperative catalysis," where the ligand actively participates and changes its structure during the reaction, has been a focus of development for advanced catalytic systems. mdpi.com For instance, in certain reactions catalyzed by dibutyltin (B87310) oxide, triethylamine (B128534) acts as a crucial ligand that facilitates catalyst turnover. organic-chemistry.org This demonstrates that even subtle modifications can lead to significant changes in catalytic performance.

Catalytic Efficiency and Selectivity Studies

This compound is recognized as a highly efficient catalyst that provides numerous advantages in industrial processes. tib-chemicals.com One of its primary benefits is the significant reduction in reaction times for processes like esterification, with some studies noting a 20-25% shorter duration compared to tin-free alternatives. bnt-chemicals.com This acceleration allows reactions to be conducted at lower temperatures, leading to energy savings and more efficient use of equipment. atamanchemicals.com

Beyond speed, MBTO demonstrates high selectivity, minimizing undesirable side reactions. bnt-chemicals.com In the synthesis of polyesters and alkyd resins, it helps to reduce the formation of haze and improves the color properties of the final product when compared to catalysts like lithium-based compounds. bnt-chemicals.com It is particularly effective at preventing side reactions such as the dehydration and oxidative degradation of polyhydric alcohols. atamanchemicals.com The catalyst is typically integrated into the final product, eliminating the need for subsequent neutralization or filtration steps. bnt-chemicals.com

The table below summarizes findings on the catalytic performance of organotin compounds, including this compound.

Performance MetricObservationSource(s)
Reaction Time Significantly shortens esterification times (20-25% reduction). bnt-chemicals.com
Energy Efficiency Allows for lower reaction temperatures, saving energy. atamanchemicals.com
Selectivity Minimizes side reactions like dehydration and oxidative degradation. atamanchemicals.com
Product Quality Results in polyester resins with superior color and less haze. bnt-chemicals.com
Process Simplicity Becomes incorporated into the final product, no filtration needed. bnt-chemicals.comatamanchemicals.com
Transformation Efficiency A study on a related organotin catalyst showed 98.5% efficiency. google.com

Role as a Stabilizer in Polymer Systems (Mechanism Focus)

This compound is a vital additive in the polymer industry, where it functions as a heat and light stabilizer, particularly for polyvinyl chloride (PVC). atamankimya.com Its role is to prevent the degradation of the polymer during high-temperature processing and throughout the product's lifespan. atamankimya.com

Mechanisms of Stabilization in Polyvinyl Chloride (PVC)

The thermal degradation of PVC is an autocatalytic process that begins with the release of hydrogen chloride (HCl), which further accelerates the breakdown of the polymer chain, leading to discoloration and loss of mechanical properties. sn-tin.comacs.org this compound counters this degradation through a multi-faceted mechanism:

HCl Neutralization: MBTO acts as an acid scavenger, reacting with and neutralizing the HCl released during PVC processing. This prevents the HCl from catalyzing further degradation. sn-tin.comhbkeao.cn

Substitution of Labile Chlorine Atoms: The primary stabilization mechanism involves the replacement of unstable allylic chlorine atoms on the PVC backbone. acs.orghbkeao.cn The this compound complexes with these labile chlorines, which are then substituted by the stabilizer's own ligands (e.g., carboxylates or mercaptides). This substitution forms a more thermally stable ester or sulfide (B99878) linkage, effectively "mending" the weak points in the polymer chain. acs.org

Chelation of Metal Ions: It can bind to metal contaminants within the polymer matrix that might otherwise catalyze degradation. sn-tin.com

Chain Termination: The stabilizer can react with and stabilize the unsaturated chain ends that form during the dehydrochlorination process, preventing further unzipping of the polymer. sn-tin.com

Organotin stabilizers are particularly effective because they can be readily mixed with the PVC resin, ensuring excellent dispersion and performance. hbkeao.cn

Thermal Stability Enhancement Mechanisms in Polymers

The core function of this compound as a thermal stabilizer is to prevent polymer degradation at the elevated temperatures required for processing. behinpolymerco.com The mechanisms described for PVC stabilization are central to this enhancement. By scavenging HCl and replacing unstable chlorine atoms, MBTO effectively raises the temperature at which degradation begins. sn-tin.comacs.org

Oxidative Degradation Retardation Mechanisms

Oxidative degradation occurs when polymers react with oxygen, a process often initiated by heat or light that leads to the formation of free radicals. behinpolymerco.comquora.com These radicals trigger a chain reaction that results in chain scission, discoloration, and the loss of physical properties. behinpolymerco.com

This compound helps to retard this process primarily through radical scavenging . sn-tin.com It can interrupt the degradation cycle by reacting with and neutralizing the highly reactive free radicals that propagate the oxidative breakdown. sn-tin.combehinpolymerco.com This function is crucial for the long-term stability of the polymer.

Furthermore, by preventing the initial thermal degradation and the formation of unstable, unsaturated structures within the polymer chain, MBTO reduces the number of sites that are susceptible to oxidative attack. atamanchemicals.com The presence of inorganic oxides can also physically hinder the diffusion of oxygen into the polymer matrix, further slowing the degradation process. mdpi.com

Monobutyltin Oxide in Advanced Materials Science and Engineering

Precursor for Transparent Conductive Oxide (TCO) Film Deposition

Monobutyltin (B1198712) oxide serves as a critical precursor in the fabrication of transparent conductive oxide (TCO) films, particularly tin oxide (SnO₂), which are essential components in a variety of modern technologies such as solar cells, low-emissivity coatings for architectural glass, and flat panel displays. rsc.orgresearchgate.netgrafiati.com The advantageous properties of monobutyltin oxide, including its relatively low toxicity and ease of storage, make it a popular choice for these applications. rsc.org The quality and economic viability of the resulting tin oxide films are heavily dependent on the deposition process conditions and the precursor system employed. rsc.org

Chemical Vapor Deposition (CVD) of Tin Oxide Films

Chemical Vapor Deposition (CVD) is a widely utilized technique for depositing high-quality tin oxide films from this compound and its derivatives like monobutyltin trichloride (B1173362) (MBTC). rsc.orgresearchgate.net In this process, volatile precursors are introduced into a reaction chamber where they decompose and react at a heated substrate surface to form a solid thin film.

Global kinetic models have been developed to understand and predict the growth of tin oxide films from MBTC via CVD. researchgate.net Research indicates that the deposition mechanism can vary depending on the reactant mixture. For instance, in a mixture of MBTC and oxygen (O₂), the deposition is best described by a mechanism where MBTC reacts with an oxygen-covered surface. researchgate.net However, when water (H₂O) is introduced into the reactant stream (MBTC + O₂ + H₂O), the mechanism appears to shift. It is proposed that a gas-phase MBTC-H₂O complex forms, which then adsorbs onto the surface and reacts with gaseous O₂ to produce SnO₂. researchgate.netresearchgate.net This highlights the significant role of water in the CVD process of tin oxide from monobutyltin-based precursors.

The CVD technique is favored in industrial settings, such as in float glass production, due to its capacity for high-volume, low-cost production, and the resulting films' excellent quality, including hardness and adhesion. mdpi.com Atmospheric pressure chemical vapor deposition (APCVD) is a common variant used for depositing fluorine-doped tin oxide (FTO) films, a highly conductive type of TCO. mdpi.comworktribe.com

Sol-Gel Routes for Tin Oxide Film Formation

The sol-gel process represents an alternative and versatile method for synthesizing tin oxide films from monobutyltin-based precursors. rsc.org This technique involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. In the context of tin oxide synthesis, this typically involves the hydrolysis and condensation of a tin precursor, such as monobutyltin chloride. rsc.org

The chemical transformation of MBTC in a sol-gel process follows a distinct pathway compared to CVD. rsc.org The initial steps involve hydrolysis and condensation reactions that lead to the formation of dimers, such as a four-membered Sn₂O₂ ring structure. rsc.org Density functional theory (DFT) calculations have shown that unique three-center four-electron (3c–4e) interactions stabilize this ring structure, which is considered a driving force for the dimerization reaction. rsc.org A deeper understanding of these initial hydrolysis and condensation steps is crucial for optimizing the preparation process of tin oxide films via sol-gel routes. rsc.org

The sol-gel method offers several advantages, including lower processing temperatures, better homogeneity, controlled stoichiometry, and the flexibility to produce not only thin films but also dense monoliths and nanoparticles. researchplateau.comrasayanjournal.co.in The process typically results in amorphous precipitates that require heat treatment to induce crystallization and control particle morphology. researchplateau.com For instance, nanocrystalline SnO₂ powder can be successfully synthesized using a straightforward sol-gel method, which upon calcination at temperatures around 400°C, forms a rutile structure. researchplateau.com

Influence of Process Parameters on Film Growth and Morphology

The properties of tin oxide films are highly tunable by adjusting the parameters of the deposition process. researchgate.netresearchgate.net Key parameters that significantly influence film growth rate, morphology, and ultimately the film's electrical and optical properties include substrate temperature, precursor concentrations, total pressure, and gas inlet velocity. researchgate.netresearchgate.net

Key Process Parameters and Their Effects:

ParameterInfluence on Film PropertiesResearch Findings
Substrate Temperature Affects reaction kinetics, crystallinity, and grain size. researchgate.netresearchgate.netIncreasing deposition temperature can lead to changes in film resistivity. For SnCl₄-based CVD, resistivity decreased from 300 to 500°C and then rapidly increased up to 700°C. researchgate.net In atomic layer deposition (ALD), the growth rate of tin oxide can be high at lower temperatures and decrease as the temperature increases. oak.go.kroak.go.kr
Precursor Concentration Directly impacts the growth rate. researchgate.netIn CVD from MBTC, the growth rate is generally proportional to the MBTC concentration. researchgate.net
Water (H₂O) Addition Significantly alters deposition rates and electrical properties. researchgate.netThe addition of H₂O in the CVD of tin oxide from MBTC can significantly increase deposition rates at low temperatures but may decrease electrical conductivity at high temperatures due to a reduction in incorporated chlorine content. researchgate.net
Total Pressure Can be used to distinguish between mass-transport and kinetically limited growth regimes. researchgate.netIn stagnation flow reactor studies of MBTC, deposition rates were measured as a function of pressure to understand the growth kinetics. researchgate.net
Translation Speed (in-line APCVD) Can control film properties by altering doping levels and precursor-to-water ratios. mdpi.comStudies on FTO films have shown that controlling the number of passes under the coating head can produce films of similar thickness but with varying functional properties. mdpi.com

The morphology of the films, including grain size and surface roughness, is also heavily dependent on these parameters. For example, FTO films deposited by APCVD can exhibit pyramidal particle microstructures, which are beneficial for light scattering in applications like amorphous silicon solar cells. ucl.ac.uk

Doping Strategies for Enhanced Film Performance

To improve the electrical conductivity and other functional properties of tin oxide films, various doping strategies are employed. Doping involves intentionally introducing foreign atoms into the tin oxide lattice.

Fluorine is a common n-type dopant for tin oxide, creating FTO. scirp.org The similarity in ionic radius between fluoride (B91410) ions (F⁻) and oxide ions (O²⁻) allows fluorine to substitute for oxygen in the lattice, donating free electrons and thereby increasing conductivity. mdpi.com FTO can be produced by including a fluorine precursor, such as trifluoroacetic acid (TFA), in the reactant mixture during CVD. worktribe.com

Antimony (Sb) is another element used for doping, where Sb ions can substitute for tin in the lattice. researchgate.net This substitution can also enhance the conductive properties of the material. researchgate.net

More recently, doping with other elements has been explored. For instance, tungsten (W) has been shown to be an effective dopant for SnO₂. ucl.ac.uk Tungsten-doped tin oxide films have demonstrated low resistivities and high electron mobilities. ucl.ac.uk X-ray photoelectron spectroscopy analysis suggests that tungsten exists in the +5 oxidation state, which helps to minimize ionised impurity scattering and contributes to high electron mobilities. ucl.ac.uk

Silicon (Si) has also been investigated as a dopant to improve the performance of SnO₂ thin-film transistors (TFTs). mdpi.com Si doping can effectively inhibit the formation of oxygen vacancies, which are defects that can negatively impact device performance. mdpi.com

The choice of dopant and the doping concentration are critical parameters that are optimized to achieve the desired balance of high electrical conductivity and high optical transparency for specific applications.

This compound in Polymer Additives and Formulations

This compound is a versatile compound that finds significant application as an additive in various polymer systems. atamankimya.com Its primary roles are as a catalyst and a stabilizer, enhancing the properties and performance of a wide range of polymeric materials. chemimpex.comatamanchemicals.com

Integration into Polymer Matrices

This compound can be integrated into polymer matrices to impart specific functionalities. atamankimya.com It is often used as a catalyst in the synthesis of polymers such as saturated and unsaturated polyester (B1180765) resins and polyurethanes. atamankimya.comatamanchemicals.comtdimdipolyurethane.com In these reactions, it can be charged upfront with the other reactants. connectchemicals.com

One of the key advantages of using this compound is its ability to become incorporated into the final polymer product. connectchemicals.combnt-chemicals.com For example, during esterification reactions, it begins to solubilize in the carboxylic acid at around 80°C and becomes part of the polymer backbone. connectchemicals.com This integration eliminates the need for neutralization or filtration steps at the end of the production process, simplifying manufacturing. connectchemicals.combnt-chemicals.com

In some advanced applications, surface modification techniques are used to improve the integration of additives into a polymer matrix. For instance, in the development of composites, fillers can be surface-modified to enhance their compatibility with the polymer, leading to better dispersion and improved material properties. mdpi.com While this specific example doesn't use this compound for surface modification, the principle of enhancing compatibility is relevant to achieving homogeneous dispersion of additives like this compound within a polymer matrix. mdpi.com

Role in Polymeric Plasticizer Production

This compound (MBTO) serves as a catalyst in the manufacturing of polymeric plasticizers. atamankimya.comvestachem.comhaihangchem.com It is particularly suitable for catalyzing esterification and polycondensation reactions, which are fundamental processes in the synthesis of these plasticizers. atamanchemicals.com The catalytic activity of MBTO facilitates the reaction between acids and alcohols, leading to the formation of high-quality plasticizers that improve the flexibility and durability of various plastic materials. atamankimya.com

The use of MBTO as a catalyst is effective for reactions conducted at temperatures ranging from 210°C to 240°C. atamanchemicals.com A key feature of MBTO is that it becomes integrated into the final product, which eliminates the need for neutralization or filtration steps after the reaction is complete. atamanchemicals.comatamanchemicals.com This streamlined process contributes to its utility in industrial applications.

Studies on Mechanical Property Enhancement in Polymer Blends

Polymer blends are created by mixing two or more polymers to achieve new material properties. gpambala.ac.inkruger.industries However, many polymer blends are immiscible, resulting in poor mechanical properties. gpambala.ac.in The introduction of a compatibilizer can improve the interaction between the different polymer phases, leading to enhanced mechanical strength. gpambala.ac.inuobabylon.edu.iq

Applications in Coatings and Paints (Mechanism Focus)

Antifouling Paint Formulations (Mechanism of action)

Historically, organotin compounds were key components in self-polishing antifouling paints. imo.org The mechanism of these paints involves the binder, typically an acrylic copolymer containing organotin compounds, reacting with seawater. imo.orgpaint.org This reaction causes the controlled release of the biocide. As the biocide leaches out, the paint surface becomes smooth, which helps to maintain the ship's fuel efficiency. paint.org

In these formulations, the organotin compound is chemically bound to the polymer. imo.org Seawater hydrolyzes this bond, leading to the release of the toxic substance that prevents marine organisms from attaching to the hull. mdpi.comrfppl.co.in For instance, tributyltin would hydrolyze and react with chloride ions in seawater to form tributyltin chloride. rfppl.co.in This process of hydrolysis and subsequent dissolution of the outer layer of the coating ensures a constant and controlled release of the antifouling agent. rfppl.co.in Over time, as the organotin leaches from the paint, it dealkylates in the seawater through hydrolysis and other environmental factors, eventually breaking down to inorganic tin oxide. bahrainmedicalbulletin.com

It is important to note that due to significant environmental concerns, the use of tributyltin (TBT) based antifouling paints has been globally restricted. imo.orgmdpi.com

Architectural Glazing Coatings

This compound is a precursor for producing tin oxide coatings on glass, which are highly valued in architectural glazing for their energy-conserving properties. researchgate.netgulbrandsen.com These transparent conductive oxide coatings have high transparency to visible light and reflect infrared radiation. researchgate.net This property helps to keep heat inside buildings, improving energy efficiency. researchgate.net

The tin oxide layer is often applied using chemical vapor deposition (CVD). researchgate.net For instance, Monobutyltin trichloride (MBTC), a related compound, is sprayed onto hot glass surfaces (450-550°C). bohemichemicals.combohemichemicals.com At these high temperatures, the organic components evaporate, leaving a uniform layer of tin oxide. bohemichemicals.combohemichemicals.com This coating not only provides thermal insulation but also enhances the mechanical strength of the glass by closing microscopic cracks on the surface. bohemichemicals.combohemichemicals.com

Coil and Powder Coatings

This compound is a crucial catalyst in the synthesis of saturated polyester resins, which are the primary binders for powder coatings and coil coatings. atamankimya.comatamanchemicals.combnt-chemicals.com These coatings are used for finishing steel and aluminum sheets, among other applications. bnt-chemicals.com MBTO is also used in the production of alkyd resins for various surface coatings. atamankimya.combnt-chemicals.com

The catalytic action of MBTO is effective in esterification and polycondensation reactions at temperatures up to 240°C. bnt-chemicals.com A significant advantage of using MBTO is that it becomes incorporated into the final resin, eliminating the need for post-reaction filtration or neutralization. atamanchemicals.combnt-chemicals.com This simplifies the manufacturing process. atamanchemicals.combnt-chemicals.com Furthermore, using MBTO can shorten the reaction time for esterification by 20-25% compared to tin-free catalysts and allows for lower reaction temperatures, which saves energy and improves process efficiency. bnt-chemicals.com It also helps to minimize undesirable side reactions, leading to a higher quality final product with better color properties. bnt-chemicals.com

Emerging Applications in Nanoscience and Advanced Composites

The properties of this compound and related organotin compounds suggest potential for use in the development of advanced materials. In the realm of polymer blends and composites, the ability to catalyze reactions and improve compatibility between different polymers is a key area of research. gpambala.ac.inacs.org The use of nanoscale fillers can enhance properties like tensile strength and thermal conductivity in polymer blends. plastics-technology.com

While specific research on this compound in nanoscience and advanced composites is not extensively detailed in the provided results, its function as a catalyst and its role in creating durable polymers and coatings point towards its potential in these advanced fields. For example, its use in producing unsaturated polyester resins is vital for manufacturing durable composite materials. atamankimya.com The ability of organotin catalysts to promote co-cross-linking in elastomer blends can lead to improved interfacial adhesion and enhanced mechanical and thermal properties, which is a principle applicable to the design of advanced composites. acs.org

Metal Oxide Nanoparticle Synthesis (e.g., tin oxide nanoparticles)

This compound and its derivatives serve as critical precursors in the synthesis of metal oxide nanoparticles, particularly tin oxide (SnO₂). These organotin compounds offer a versatile platform for creating nanoparticles with controlled properties for various applications. The synthesis methods often involve the chemical transformation of the precursor under specific conditions to yield crystalline nanostructures.

One primary application of monobutyltin compounds is in chemical vapor deposition (CVD) processes. For instance, monobutyltin trichloride (MBTC) is used as a precursor in aerosol-assisted chemical vapour deposition (AACVD) to produce fluorine-doped tin oxide (FTO) thin films. ucl.ac.ukcore.ac.uk Similarly, organotin complexes derived from dibutyltin (B87310) can be thermally treated to produce pure, crystalline SnO₂ nanoparticles. researchgate.net A simple thermal treatment of a dibutyltin complex at 450°C in a muffle furnace can yield rutile tetragonal single-phase SnO₂ nanoparticles with a particle size of around 25 nm. researchgate.net

The synthesis of composite nanoparticles is another area where tin precursors are essential. Core-shell particles consisting of a metallic tin (Sn⁰) core and a tin oxide shell have been prepared through the thermolysis of specific tin precursors. nih.gov These methods allow for the creation of well-crystallized nanoparticles of SnO₂ upon thermal oxidation, without significant coalescence or change in size. nih.gov The resulting nanoparticles often exhibit a high surface-to-volume ratio, which is advantageous for applications like gas sensing. nih.gov

Different synthesis routes, such as solvothermal and radiation-based methods in deep eutectic solvents, have also been explored to produce non-toxic, photoluminescent tin oxide nanoparticles. rsc.org These green chemistry approaches avoid the need for external stabilizing agents by using the solvent as a host matrix. rsc.org Furthermore, plant extracts can be used as reducing and capping agents in the synthesis of SnO₂ nanoparticles from tin chloride precursors, offering an eco-friendly and cost-effective alternative to conventional chemical methods. derpharmachemica.com

Table 1: Research Findings on this compound in Nanoparticle Synthesis
PrecursorSynthesis MethodResulting MaterialKey FindingsReference
Monobutyltin trichloride (MBTC)Aerosol-Assisted Chemical Vapour Deposition (AACVD)Fluorine Doped Tin Oxide (FTO) FilmsMBTC is an effective precursor for depositing TCO films like FTO. ucl.ac.ukcore.ac.uk ucl.ac.uk, core.ac.uk
Dibutyltin ComplexThermal TreatmentSnO₂ NanoparticlesProduced pure, crystalline rutile tetragonal SnO₂ nanoparticles (~25 nm). researchgate.net researchgate.net
[(Sn(NMe₂)₂)₂]ThermolysisSn/SnO₂ Core-Shell NanoparticlesYields nanoparticles (~19 nm) with a metallic tin core and an amorphous tin dioxide shell. nih.gov nih.gov
Tin precursor in Deep Eutectic SolventElectron Beam Radiation / SolvothermalPhotoluminescent SnO₂ NanoparticlesA green synthesis route avoiding external stabilizing agents. rsc.org rsc.org

Nanowire Fabrication and Doping (e.g., SnO₂ nanowires)

This compound and related organotin compounds are instrumental in the fabrication and modification of tin oxide (SnO₂) nanowires, which are of significant interest for applications in sensors and transparent electronics. pdx.eduresearchgate.net These precursors can be used in various synthesis techniques, including thermal evaporation and chemical vapor deposition (CVD), to grow one-dimensional (1D) nanostructures. researchgate.netmdpi.com

In the thermal evaporation method, for example, dibutyltin oxide has been successfully used to synthesize SnO₂ nanowires on alumina (B75360) substrates. researchgate.net Other organotin precursors like dibutyltin diacetate have been employed in plasma-enhanced chemical vapor deposition (PECVD) to create SnO₂ nanorod arrays without the need for additional substrate heating or post-deposition annealing. warwick.ac.uk The choice of precursor and synthesis conditions, such as temperature, significantly influences the final microstructure of the material, with nanostructured SnO₂ typically forming at temperatures above 700°C. mdpi.com Electrospinning is another facile technique used to produce SnO₂ nanowires, where a solution containing a tin precursor and a polymer is first spun into nanofibers and then calcined to remove the polymer matrix. icm.edu.pl

Doping is a crucial process for modifying the electronic properties of SnO₂ nanowires. Monobutyltin trichloride (MBTC) has been used as the tin source in AACVD processes to grow tungsten-doped SnO₂ thin films, demonstrating that precursors can be effectively co-deposited with dopant sources. ucl.ac.uk The incorporation of dopants like Molybdenum (Mo) can be achieved through in-situ doping during CVD synthesis, which alters the lattice symmetry and electronic structure of the SnO₂ nanowires. iphy.ac.cn Such modifications are key to enhancing the performance of devices; for instance, doping SnO₂ nanowires can improve the sensitivity and selectivity of gas sensors. researchgate.net

Table 2: Research Findings on this compound in Nanowire Fabrication and Doping
Precursor/SourceFabrication/Doping MethodResulting MaterialKey FindingsReference
Dibutyltin oxide (DBTO)Thermal EvaporationSnO₂ NanowiresSuccessfully synthesized SnO₂ nanowires on a Pt/alumina substrate. researchgate.net researchgate.net
Dibutyltin diacetate (DBTDA)Plasma-Enhanced CVD (PECVD)SnO₂ Nanorod ArraysDeposited uniform nanorods (~5 nm tip, ~20 nm root, 300 nm length). warwick.ac.uk warwick.ac.uk
Monobutyltin trichloride (MBTC) & W(CO)₆Aerosol-Assisted CVD (AACVD)Tungsten (W) doped SnO₂ FilmsAchieved low resistivity (5.9 x 10⁻⁴ Ω·cm) and high mobility (30 cm² V⁻¹ s⁻¹). ucl.ac.uk ucl.ac.uk
Tin precursorsElectrodepositionDoped SnO₂ NanowiresIncorporation of dopants enhances sensor selectivity. researchgate.net researchgate.net
Tin powder & MoO₃Chemical Vapor Deposition (CVD)Molybdenum (Mo) doped SnO₂ NanowiresDoping decreases the band gap and alters photoluminescence properties. iphy.ac.cn iphy.ac.cn

Atomically Precise Tin-Oxo Clusters

This compound, also known as butylstannoic acid, is a foundational precursor for the synthesis of atomically precise tin-oxo clusters (TOCs). acs.orgvestachem.com These nanometer-sized inorganic macrocations feature a well-defined core of tin and oxygen atoms, often encapsulated by organic ligands. The ability to create these uniform, molecularly precise structures makes them ideal models for understanding the properties of tin oxides and for applications in fields like nanolithography. chinesechemsoc.orgsciengine.com

A common route to these clusters is the controlled hydrolysis of monoalkyltin precursors. For example, the hydrolysis of monobutyltin trialkoxides in specific solvents can lead to the self-assembly of the drum-like cluster {(BuSn)₁₂O₁₄(OH)₆}(OH)₂. acs.org This particular cluster has been thoroughly characterized in both solid state and solution, revealing a complex structure where tin atoms exhibit different coordination numbers. acs.org The butyl groups from the precursor remain on the exterior of the cluster, influencing its solubility and chemical behavior.

These butyltin-oxo clusters, such as [(BuSn)₁₂O₁₄(OH)₆]X₂, where X can be various anions like p-toluenesulfonate, have been investigated as advanced photoresist materials for extreme ultraviolet (EUV) lithography. researchgate.net The uniform size of the clusters and their high sensitivity to short-wavelength light allow for the creation of high-resolution nanopatterns. sciengine.comspiedigitallibrary.org The photochemical conversion of these clusters under EUV light leads to changes in their solubility, which forms the basis of the patterning process. researchgate.netdiva-portal.org While most research has focused on these alkyltin-oxo clusters, recent work has also developed methods to synthesize non-alkyl TOCs directly from inorganic tin salts like SnCl₄, highlighting the versatility of tin-oxo cluster chemistry. chinesechemsoc.org

Table 3: Research Findings on Atomically Precise Tin-Oxo Clusters from this compound
PrecursorSynthesis MethodCluster FormulaKey Findings & ApplicationsReference
Monobutyltin trialkoxidesHydrolysis{(BuSn)₁₂O₁₄(OH)₆}(OH)₂Forms a well-defined drum-like cluster structure; characterized by X-ray diffraction and NMR. acs.org acs.org
Butylstannoic acid hydrate (B1144303) & p-toluene sulfonic acidReaction/Precipitation[(BuSn)₁₂O₁₄(OH)₆][p-toluenesulfonate]₂Used as a high-resolution photoresist for extreme ultraviolet (EUV) lithography. researchgate.netdiva-portal.org diva-portal.org, researchgate.net
Butyltin-oxo clustersPhotochemical ConversionN/A (Converted material)Exposure to EUV light alters solubility, enabling nanopatterning. spiedigitallibrary.orgdiva-portal.org spiedigitallibrary.org, diva-portal.org
Alkyltin precursorsHydrolysis and CondensationGeneral Organotin ClustersProvide atomically precise models for SnO₂, enabling structure-function relationship studies. sciengine.com sciengine.com

Environmental Transformations and Degradation Mechanisms of Butyltin Species

Photochemical Degradation Pathways

Photochemical degradation, driven by solar UV irradiation, is a significant pathway for the breakdown of butyltin compounds in aquatic environments. researchgate.netcapes.gov.brcdc.gov Studies have demonstrated that tributyltin (TBT) in water undergoes photolytic degradation to inorganic tin, with dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) as intermediate products. researchgate.netcapes.gov.br The rate of this photodegradation is influenced by the surrounding environment, such as the presence of different atmospheric gases. researchgate.netcapes.gov.br

In solutions of 90% water and 10% acetonitrile, monobutyltin was found to be stable in the dark but was degraded by light with a wavelength of 300 nm. canada.ca The half-life for the degradation of monobutyltin under these conditions was a mere 0.4 days. canada.ca After nine days of exposure, approximately 70% of the initial monobutyltin had been converted to inorganic tin. canada.ca The presence of substances like titanium dioxide (TiO2) can enhance this process through photoassisted degradation. acs.orgnih.gov This process involves the generation of electron-hole pairs on the TiO2 surface, which then participate in the degradation of the butyltin species. acs.org

Biological Degradation Mechanisms (e.g., microbial, microalgal, fungal)

Biological degradation is a primary mechanism for the breakdown of butyltin compounds in the environment, carried out by a diverse range of microorganisms including bacteria, microalgae, and fungi. dcceew.gov.aumst.dkresearchgate.net This biodegradation is considered the major mechanism for the reduction of monobutyltin and dibutyltin concentrations in water. researchgate.net

The principal biological degradation pathway for butyltins is sequential dealkylation. researchgate.netresearchgate.net This process involves the stepwise removal of butyl groups from the tin atom, transforming the highly toxic tributyltin (TBT) into the progressively less toxic dibutyltin (DBT), then monobutyltin (MBT), and ultimately to inorganic tin. researchgate.netoup.com This dealkylation is an oxidative process founded on the splitting of the carbon-tin bond. mst.dk

Various microorganisms have been identified as capable of mediating this process. Bacteria from genera such as Bacillus and Pseudomonas have shown efficiency in degrading TBT to DBT and MBT. psmjournals.org The filamentous fungus Cunninghamella elegans has also been observed to degrade TBT into DBT and MBT. unl.pt Studies with axenic cultures of sulfate-reducing bacteria like Desulfobulbus propionicus and nitrate-reducing bacteria like Pseudomonas sp. have demonstrated their ability to degrade TBT. nih.gov For instance, Pseudomonas sp. ADR42 degraded 61% of the initial TBT under aerobic conditions and 35% under nitrate-reducing conditions. nih.gov

The rate of dealkylation can be influenced by environmental conditions. For example, in a study on the stability of butyltin compounds in surface water, the dealkylation of DBT to MBT was observed to increase up to 19% after 4 months of storage at -18°C in the dark. researchgate.netnih.gov

Some microorganisms are capable of utilizing butyltin compounds as a source of carbon for their growth. researchgate.netresearchgate.netpsmjournals.org This metabolic capability is a key aspect of the bioremediation of organotin-polluted environments. psmjournals.org

A bacterial isolate, identified as Pseudomonas aeruginosa strain USS25 NCIM-5224, was found to be capable of using tributyltin chloride (TBTC) as its sole source of carbon. This strain showed complete elimination of TBTC after 75 days of incubation in a mineral salt medium. Similarly, studies have shown that certain bacterial isolates have the ability to utilize TBT as a sole carbon source at concentrations up to 4mM. researchgate.net This utilization is a crucial factor in the natural attenuation of butyltin contamination. researchgate.net

The biological degradation of butyltin compounds is mediated by specific enzymatic systems within microorganisms. While the exact mechanisms are still under investigation, evidence points to the involvement of enzyme systems like cytochrome P450. oup.comljmu.ac.uk This system is thought to be responsible for the progressive oxidative dealkylation of butyltins. mst.dkoup.com

The metabolism of dibutyltin acetate (B1210297) in microsomal monooxygenase systems from rat and rabbit livers has been shown to yield monobutyltin, likely through both non-enzymatic destannylation and hydroxylation of the butyl groups followed by decomposition. europa.eu In fungi, the role of cytochrome P-450 has been implicated in the degradation of TBT in Cunninghamella elegans. ljmu.ac.uk The enzymatic nature of this transformation is further supported by the successful use of enzyme extracts from a TBT-degrading bacterial isolate to break down TBT. ljmu.ac.uk

Microbial Utilization as Carbon Source

Chemical Degradation Processes (e.g., Hydrolysis, Oxidation-Reduction)

In addition to photochemical and biological pathways, chemical processes such as hydrolysis and oxidation-reduction reactions contribute to the degradation of monobutyltin and other butyltin species. cdc.gov

Hydrolysis is a key chemical degradation process for some organotin compounds. oecd.org Monobutyltin trichloride (B1173362) (MBTC), for example, undergoes rapid degradation by hydrolysis in water, with an expected hydrolysis time of minutes to hours. oecd.org The hydrolysis of MBTC is a complex process involving multiple elementary reactions and intermediate species. nih.gov The initial steps involve nucleophilic attack by hydroxyl ions or water molecules on the tin atom, followed by the heterolysis of the tin-chlorine bond. nih.gov The complete hydrolysis is believed to lead to the formation of a polymeric stannic acid, [BuSn(O)OH]n. nih.gov However, the alkyltin moiety (MBT) itself is hydrolytically stable over a wide pH range (pH 4, 7, and 9) with a half-life of over a year at 25°C. oecd.org

Oxidation-reduction reactions can also play a role in the transformation of tin compounds. Inorganic tin, the final degradation product of organotins, can undergo oxidation-reduction reactions in the environment. cdc.gov

Fate in Environmental Compartments (Focus on underlying processes)

The fate of monobutyltin oxide and other butyltin species in the environment is governed by a combination of the degradation processes mentioned above and their partitioning behavior between different environmental compartments, namely water, sediment, and biota.

Due to their persistence, organotin compounds can remain in soil, sediment, and water for extended periods. atamankimya.com In the aquatic environment, butyltin compounds tend to adsorb to suspended particulate matter. cdc.govwho.int This sorption is a key process in their removal from the water column. cdc.gov The sediment-water partition coefficient for monobutyltin has been found to be similar to that of tributyltin. cdc.gov Dibutyltin, however, has been observed to have a higher affinity for sediment. cdc.gov

Once in the sediment, the degradation of butyltins is significantly slower than in the water column. cdc.govresearchgate.net While photolysis is a major degradation pathway in surface waters, its inefficiency in deeper water and sediment makes biological degradation the predominant process in these environments. ljmu.ac.uk The persistence of these compounds in sediment increases the potential for bioaccumulation and biomagnification in the food chain. atamankimya.com Monobutyltin has been detected in both water and sediment in various locations. canada.ca

The following table provides a summary of the degradation pathways for butyltin species:

Degradation PathwayDescriptionKey FactorsIntermediate/Final Products
Photochemical Degradation Breakdown by UV irradiation from sunlight.Light intensity (wavelength), temperature, presence of photosensitizers (e.g., TiO2).Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin.
Biological Degradation Breakdown by microorganisms.Presence of capable microbes (bacteria, fungi, algae), oxygen levels.Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin.
- DealkylationStepwise removal of butyl groups.Microbial enzymatic activity (e.g., cytochrome P450).DBT, MBT, Inorganic Tin.
- Carbon Source UtilizationMicrobes use butyl groups for growth.Availability of specific microbial strains.Biomass, CO2, less substituted butyltins.
Chemical Degradation Breakdown through chemical reactions.pH, presence of water (hydrolysis), redox potential.Hydrolyzed species (e.g., [BuSn(O)OH]n), oxidized/reduced forms of tin.

Sediment Adsorption and Persistence

Sediments are a significant sink for butyltin compounds, including monobutyltin. nih.govnih.govoup.com Due to their hydrophobic nature and low aqueous solubility, organotins have a high affinity for particulate matter and readily adsorb to suspended particles, which eventually settle and accumulate in the sediment. gnest.organalchemres.orgconicet.gov.ar This process effectively removes them from the water column. oup.com

The persistence of butyltin species in sediments is considerably longer than in the water column, with half-lives that can extend to several years or even decades under anoxic (oxygen-poor) conditions. researchgate.netoup.comresearchgate.net The rate of degradation in sediments is influenced by several factors:

Oxygen Availability: Degradation is generally slower in anoxic sediments compared to oxic or aerobic environments. researchgate.netoup.com

Temperature: Higher temperatures can accelerate microbial degradation processes.

Organic Matter Content: Sediments with high organic matter content tend to show a strong correlation with butyltin concentrations, as organic matter provides a major binding phase for these compounds. ekb.egresearchgate.net

Microbial Activity: Biological degradation mediated by microorganisms is a key pathway for the breakdown of butyltin compounds in sediments. researchgate.net

Research has shown that while tributyltin (TBT) is often the dominant species in freshly contaminated sediments, its degradation leads to an increase in the relative proportions of dibutyltin (DBT) and monobutyltin (MBT) over time. researcher.life In some locations, particularly those with historical contamination, MBT and DBT can be the predominant organotin species found in sediments. conicet.gov.arresearcher.life For example, a study of sediments in the Bahía Blanca Estuary, Argentina, found that MBT accounted for 51.4% of the total butyltins. conicet.gov.ar The resuspension of contaminated sediments due to dredging, tidal effects, or other physical disturbances can reintroduce butyltins, including MBT, into the water column, making sediments a long-term secondary source of pollution. analchemres.orgresearchgate.netnih.gov

Table 1: Research Findings on Butyltin Concentrations in Sediments

LocationTotal Butyltin Concentration (ng/g dry wt)Dominant Butyltin SpeciesReference
Kaohsiung Harbor, Taiwan1.5 - 151TBT nih.gov
Tanzanian Commercial PortsND - 16700MBT + DBT
SW Portuguese ShelfNot specifiedMBT and DBT researcher.life
Bahía Blanca Estuary, Argentina73.5 - 395.2MBT conicet.gov.ar
Red Sea Coast, EgyptNot specifiedTBT > MBT > DBT ekb.eg
Santa Monica and San Pedro basins, California<1 - 14MBT sccwrp.org
ND = Not Detected

Water Column Dynamics

The dynamics of monobutyltin and other butyltin species in the water column are characterized by degradation, partitioning between dissolved and particulate phases, and transport. In the water column, the degradation of butyltins can be relatively rapid, with half-lives in the order of days to weeks, significantly shorter than in sediments. researchgate.netoup.com

The primary degradation mechanisms in the water column are:

Photodegradation: Ultraviolet (UV) radiation from sunlight can cause the cleavage of the tin-carbon bond, leading to the breakdown of butyltin compounds. researchgate.netcdc.gov

Biological Degradation: Microbial activity in the water column also contributes to the degradation of butyltins. researchgate.net

Studies have shown that in the water column, the degradation byproducts DBT and MBT are often the most abundant butyltin compounds, indicating significant degradation of TBT. nih.gov The concentrations of these degradation products have been found to be related to environmental parameters such as temperature, salinity, dissolved oxygen, and chlorophyll-a, suggesting that seasonal changes influence the degradation rate of TBT in seawater. nih.gov

The partitioning of butyltins between the dissolved phase and suspended particulate matter is a crucial aspect of their water column dynamics. Their hydrophobic nature leads to strong adsorption onto suspended particles, which can then be transported over long distances before settling into the sediment. conicet.gov.arresearchgate.net The resuspension of bottom sediments can also release butyltins back into the water column. researchgate.netnih.gov

Research in various marine environments has documented the presence of monobutyltin in the water column, often as a result of TBT degradation. For instance, a study in the upper Yangtze River Estuary detected monobutyltin in over 50% of water samples. researcher.life Similarly, monitoring in Mediterranean harbors revealed the temporal dynamics of MBT, which were comparable to those of TBT. mdpi.com

Table 2: Factors Influencing Butyltin Degradation in the Water Column

FactorInfluence on DegradationReference
UV Radiation (Sunlight) Promotes photodegradation, breaking tin-carbon bonds. researchgate.net
Microbial Activity Biological processes contribute to the breakdown of butyltins. researchgate.net
Temperature Higher temperatures generally increase the rate of both biotic and abiotic degradation. nih.gov
Salinity Can influence the sorption/desorption behavior and speciation of butyltins. nih.govconicet.gov.ar
Dissolved Oxygen Affects the type of microbial processes (aerobic vs. anaerobic) that occur. nih.gov
Suspended Particulate Matter Adsorption to particles can affect bioavailability and transport. conicet.gov.ar

Computational and Theoretical Chemical Studies of Monobutyltin Oxide Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate reaction mechanisms involving monobutyltin (B1198712) oxide and its precursors at the atomic level. DFT calculations provide valuable insights into the energetics, transition states, and electronic structures of reactants, intermediates, and products, which are often difficult to obtain through experimental methods alone. researchgate.net

Hydrolysis and Condensation Pathways of MBTC

The formation of monobutyltin oxide originates from the hydrolysis and condensation of its precursor, monobutyltin trichloride (B1173362) (MBTC). DFT calculations have been instrumental in mapping out the step-by-step reaction pathways of this process. researchgate.netmdpi.com The initial step involves the hydrolysis of MBTC, where water molecules react with the tin center, leading to the substitution of chloride ions with hydroxyl groups. researchgate.netacs.org

Subsequent condensation reactions between these hydrolyzed species lead to the formation of Sn-O-Sn bridges, which are the fundamental building blocks of this compound clusters. researchgate.netmdpi.com A step-by-step searching method, guided by DFT calculations and empirical chemical criteria, has been developed to identify the most probable reaction pathways. researchgate.netmdpi.com This computational approach considers various elementary reactions, including nucleophilic attack by hydroxyl ions or water molecules, proton transfer, and heterolysis of Sn-Cl and Sn-O bonds. acs.org

Wave function analyses, such as Mulliken atomic charges and Mayer bond orders, performed on the DFT-optimized geometries of intermediate species, offer deeper insights into the evolution of atomic charge distribution, chemical bond strengths, and the coordination environment of the tin atom throughout the reaction process. researchgate.netmdpi.com These analyses help in understanding the reactivity of different sites within the molecules. For instance, atoms with higher atomic charges are more likely to be reactive sites. acs.org

Intermediate TypeDescriptionRole in Pathway
Hydrolyzed MonomersSpecies like BuSnCl2(OH) and BuSnCl(OH)2 formed by the replacement of Cl with OH groups.Initial products of hydrolysis that serve as building blocks for condensation.
Water AdductsComplexes formed by the coordination of water molecules to the tin center, e.g., BuSnCl2(OH)(H2O).Act as key intermediates in the condensation steps.
Dimeric SpeciesMolecules containing two tin atoms linked by oxygen bridges, such as (BuSn)2(OH)2Cl4(H2O)2.Represent the initial stages of oligomerization leading to larger structures.

This table summarizes the key types of intermediates identified through DFT calculations in the hydrolysis and condensation of MBTC.

Dimerization Reaction Mechanisms (e.g., 3c-4e interactions in Sn2O2 ring)

A critical step in the condensation process is the dimerization of hydrolyzed monobutyltin species to form a stable four-membered Sn2O2 ring structure. researchgate.netmdpi.commdpi.com DFT studies have revealed that the formation of this ring is the driving force for the dimerization reaction. researchgate.netmdpi.com

A significant finding from these computational investigations is the presence of unique three-center four-electron (3c-4e) interactions within the Sn2O2 ring. researchgate.netmdpi.comacs.org This type of interaction involves one oxygen atom sharing its lone-pair electrons with two tin atoms, contributing significantly to the stability of the ring structure. researchgate.net The presence of these 3c-4e bonds provides a more profound understanding of the chemical bonding in these dimeric organotin oxide systems. researchgate.netmdpi.com

The reaction to form the dimer, such as (BuSn)2(OH)2Cl4(H2O)2, which has been isolated and characterized, is a focal point of these DFT studies. The calculations elucidate the mechanism where two monomeric units, for example, BuSnCl2(OH)(H2O), come together. The hydroxyl oxygen of one molecule forms a coordinate bond with the tin atom of the other, and the subsequent electronic rearrangement leads to the stable Sn2O2 ring with the characteristic 3c-4e interactions. researchgate.net

Interaction TypeDescriptionSignificance in Dimerization
3c-4e Interaction A three-center four-electron bond within the Sn2O2 ring.Acts as the primary driving force for the dimerization reaction by stabilizing the ring structure. researchgate.netmdpi.com
Coordinate Covalent Bond Formation of a bond between a hydroxyl oxygen and a tin atom of another monomer.Initiates the dimerization process, bringing the monomeric units together. researchgate.net

This table highlights the crucial interactions involved in the dimerization of hydrolyzed monobutyltin species as revealed by DFT calculations.

Catalytic Reaction Path Modeling (e.g., transesterification, urethane (B1682113) formation)

This compound is a known catalyst for various organic reactions, including transesterification and the formation of polyurethanes. researchgate.netekb.eg DFT calculations are employed to model the reaction pathways and understand the catalytic role of this compound at a molecular level.

In transesterification reactions, which are vital for the production of polyesters and vitrimers, this compound's catalytic efficiency has been compared with other catalysts using DFT simulations. researchgate.net These studies model the reaction path, identify the transition states, and calculate the activation energy barriers. The insights gained help in understanding the relative catalytic rates and can guide the selection or design of more efficient catalysts. researchgate.netsandia.gov For instance, in vitrimer chemistry, DFT has been used to simulate the transesterification reaction mechanism, providing a basis for understanding the covalent adaptive network (CAN) formation. sandia.govucl.ac.uk

For urethane formation, organotin compounds, including oxides, act as Lewis acid catalysts. nih.gov Two primary mechanisms are generally proposed: one involving the direct insertion of the isocyanate into a Sn-O bond of a tin alkoxide intermediate, and another where the organotin compound activates the alcohol. nih.gov DFT calculations can help to distinguish between these pathways by evaluating the energy profiles of the proposed intermediates and transition states, thus clarifying the precise mechanism of catalysis.

ReactionCatalytic Role of this compoundInsights from DFT
Transesterification Facilitates the exchange of alkoxy groups between an ester and an alcohol.Provides reaction energy profiles, activation barriers, and helps in comparing catalytic efficiency with other catalysts. researchgate.net
Urethane Formation Acts as a Lewis acid to catalyze the reaction between an isocyanate and an alcohol.Helps to elucidate the detailed reaction mechanism, such as alcohol activation versus isocyanate insertion pathways. nih.gov

This table summarizes the catalytic applications of this compound and the contributions of DFT modeling to understanding these processes.

Surface Chemistry Mechanisms (e.g., SnO2 Atomic Layer Deposition)

While this compound itself is a cluster compound, the fundamental chemistry of the Sn-O-C system is highly relevant to the surface chemistry of tin oxide (SnO2) deposition, a material often produced from organotin precursors like monobutyltin trichloride. scielo.bracs.org DFT is a key tool for investigating the surface reaction mechanisms during processes like Atomic Layer Deposition (ALD). nih.gov

In the context of SnO2 ALD, DFT calculations can be used to study the half-reactions involving the tin precursor and the oxygen source (e.g., water) on a model surface. nih.gov These simulations can predict how precursor molecules adsorb onto the surface, the subsequent chemical transformations they undergo, and the energy barriers associated with these steps. For example, in the deposition from MBTC and water, DFT can model the hydrolytic decomposition of the Sn-Cl bonds at the surface, which is a crucial step in the film growth. nih.gov Understanding these surface mechanisms at a quantum-chemical level is essential for optimizing ALD process parameters to achieve high-quality thin films. acs.orgnih.gov

Molecular Dynamics (MD) Simulations and Advanced Modeling

While DFT is excellent for detailing reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of larger systems over time. For this compound systems, MD simulations can be used to study aggregation, solution behavior, and interactions with other molecules, although specific MD studies on this compound are not as prevalent as DFT studies on its precursors. The discussion here draws upon methodologies applied to related organotin systems.

Prediction of Reaction Sites (e.g., Average Local Ionization Energy (ALIE), Electrostatic Potential (ESP))

Before conducting more computationally expensive simulations, it is beneficial to predict the most likely sites for chemical reactions. Advanced modeling techniques based on the electronic structure of the molecule, such as the analysis of Average Local Ionization Energy (ALIE) and Electrostatic Potential (ESP), are employed for this purpose. nih.gov

The ALIE, calculated on the van der Waals surface of a molecule, indicates the regions from which it is easiest to remove an electron. Minima in the ALIE surface correspond to the locations of the most loosely bound electrons, which are often the sites of nucleophilic attack or interaction with electrophiles. nih.govresearchgate.net

The ESP map provides a visualization of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. nih.gov

In the context of tin oxide precursor chemistry, these methods have been used to predict the reactive sites on molecules like tetrakis(dimethylamino)tin (B92812) (TDMASn) and its hydrolyzed intermediates during the ALD process. nih.gov For instance, ALIE minima might be located near nitrogen atoms, while positive ESP would be prominent around the tin atom, correctly predicting the centers of reactivity. nih.gov This approach allows for a more targeted investigation of reaction mechanisms in subsequent DFT or MD simulations.

MethodPrincipleApplication to this compound Systems
Average Local Ionization Energy (ALIE) Identifies regions of loosely bound electrons on the molecular surface.Predicts sites susceptible to electrophilic attack, guiding the study of reaction mechanisms. nih.gov
Electrostatic Potential (ESP) Maps the electrostatic potential on the molecular surface, indicating electron-rich and electron-poor regions.Predicts sites for both nucleophilic and electrophilic attack, helping to understand intermolecular interactions. nih.gov

This table outlines advanced modeling techniques used for predicting reaction sites in computational studies of organotin systems.

Transition State Calculations and Activation Energies

Transition state theory is a cornerstone for understanding the kinetics of chemical reactions. By calculating the energy of the transition state, chemists can determine the activation energy (Ea), which is the minimum energy required for a reaction to occur.

Detailed studies on the chemical vapor deposition (CVD) of tin oxide from monobutyltin trichloride (MBTC) have revealed complex kinetic behavior. For instance, the growth of SnO2 from MBTC/O2 mixtures shows multiple activation energies. At temperatures at or below 673 K, the activation energy is approximately 18.8 ± 1.1 kcal/mol. researchgate.netresearchgate.net As the temperature increases beyond 673 K, the activation energy decreases to 11.4 ± 1.1 kcal/mol, indicating a shift in the dominant growth mechanism. researchgate.netresearchgate.net The addition of water (H2O) to the system further alters the kinetics, significantly lowering the apparent activation energies, especially at low temperatures. researchgate.net

Computational methods, specifically Density Functional Theory (DFT), are also used to calculate activation energies for specific reaction steps. For example, in the atomic layer deposition (ALD) of tin oxide using different precursors, transition state calculations have been performed to determine the activation energies for the half-reactions, providing critical data for optimizing deposition processes. researchgate.net

Table 1: Experimentally Determined and Calculated Activation Energies for Monobutyltin Precursor Reactions

SystemConditionActivation Energy (kcal/mol)Activation Energy (kJ/mol)Reference
MBTC + O₂≤ 673 K18.8 ± 1.178.7 ± 4.6 researchgate.netresearchgate.net
MBTC + O₂> 673 K11.4 ± 1.147.7 ± 4.6 researchgate.netresearchgate.net
MBTC Pyrolysis-30.1126 electrochem.org
Sn-C Bond Cleavage (ab initio)-69.1289 electrochem.org

Wave Function Analyses (e.g., atomic charge population, chemical bond strength, coordination)

Wave function analysis provides a deep understanding of the electronic structure of molecules, revealing details about charge distribution, bond strength, and atomic coordination. For the hydrolysis and condensation of monobutyltin chloride (MBTC), a critical initial step in forming tin oxide, Density Functional Theory (DFT) calculations and subsequent wave function analyses have been particularly insightful. rsc.orgrsc.orgnih.gov

These analyses, performed using tools like Multiwfn, examine various intermediates in the reaction pathway. rsc.orgrsc.orgnih.gov The Mulliken atomic charge is used for population analysis, while the Mayer bond order serves to quantify chemical bond strength. nih.gov Studies have established thresholds for bond existence based on Mayer bond order, with values of 0.4 for a Sn-Cl bond and 0.2 for a Sn-O bond being used to judge bond formation and cleavage during the reaction process. rsc.orgrsc.org

A significant finding from these wave function analyses is the identification of unique three-center four-electron (3c–4e) interactions. rsc.orgrsc.orgnih.govresearchgate.netrsc.org These interactions are found to stabilize the four-membered Sn2O2 ring structure in the dimer formed during condensation, acting as the driving force for the dimerization reaction. rsc.orgrsc.orgnih.gov The analysis of the coordination of the central tin atom throughout the reaction process provides further clarity on the mechanism. researchgate.netresearchgate.netrsc.org

Table 2: Mayer Bond Order Analysis in MBTC Hydrolysis Intermediates

Bond TypeDescriptionMayer Bond Order ThresholdReference
Sn–ClBond between Tin and Chlorine~0.4 rsc.orgrsc.org
Sn–OBond between Tin and Oxygen~0.2 rsc.orgrsc.org
Sn–OHBond between Tin and a hydroxyl group>0.2 rsc.org
Sn–OH₂Coordinate bond between Tin and a water molecule<0.2 rsc.org

Thermodynamic Parameter Calculations

Computational chemistry allows for the calculation of key thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), for each step in a reaction pathway. mdpi.com These calculations are crucial for determining the feasibility and spontaneity of reactions.

In the study of MBTC hydrolysis and condensation, the Gibbs free energy was calculated at 298.15 K and 1 M concentration. rsc.orgrsc.org This was achieved by summing the single-point energy and the thermal correction to free energy obtained from frequency analysis. rsc.orgrsc.org Such calculations revealed a seemingly contradictory phenomenon: while the formation of the tin dimer (Sn2) is thermodynamically favorable at room temperature, the initial hydrolysis of a chlorine ligand is highly unfavorable, suggesting the existence of previously uncovered elementary reactions and intermediates. rsc.orgrsc.org By establishing criteria based on thermodynamics (e.g., an elementary reaction is considered feasible only if its ΔG is negative), researchers can screen for the most probable reaction pathways. rsc.org

These thermodynamic parameters also serve as essential input data for larger-scale models, such as Computational Fluid Dynamics (CFD) simulations, which are used to design and optimize industrial deposition reactors. researchgate.net

Computational Fluid Dynamics (CFD) Modeling for Deposition Processes

Computational Fluid Dynamics (CFD) is a powerful simulation tool used to model the complex interplay of fluid flow, heat transfer, and chemical reactions in processes like chemical vapor deposition (CVD). A fundamental computational framework has been developed for the atmospheric pressure CVD (APCVD) of tin oxide coatings on glass using MBTC as the precursor. researchgate.netntnu.noresearchgate.net

These CFD models are comprehensive, explicitly accounting for:

Homogeneous reactions in the gas phase. ntnu.noresearchgate.net

Heterogeneous reactions on the glass surface. ntnu.noresearchgate.net

Impinging flow characteristics of the reactant gases. ntnu.noresearchgate.net

Thermal effects of the hot gas jet on the glass substrate. ntnu.noresearchgate.net

Structure-Property Relationship Predictions

A major goal of computational chemistry is to predict the properties of a material based on the structure of its constituent molecules or precursors.

The electronic structure of the precursor molecule plays a critical role in determining the properties of the final material. Detailed electronic structure calculations, often using Density Functional Theory (DFT), can provide insights into reactivity and potential reaction sites. researchgate.net Analyses such as the molecular electrostatic potential (MEP) map can identify the regions on a molecule that are most likely to interact with other reactants. researchgate.net

For tin oxide films, the electronic structure dictates their valuable conductive and transparent properties. Experimental techniques like X-ray Photoelectron Spectroscopy (XPS) are used to validate computational predictions. For SnO2 films deposited from various precursors, XPS analyses confirm the presence of a single characteristic peak for Sn4+, indicating the formation of a pure SnO2 phase. researchgate.netrsc.org The ability to computationally predict how precursor structure influences the electronic properties of the deposited film is essential for designing new materials with tailored functionalities.

This compound is widely used as a catalyst, particularly for esterification, transesterification, and polycondensation reactions. atamankimya.combnt-chemicals.com Computational methods are increasingly used to understand and predict this catalytic activity.

The catalytic mechanism of this compound involves the Lewis acidic tin center, which interacts with reactants like hydroxyl and carboxyl groups to lower the activation energy of the reaction. The tetrahedral coordination environment of the tin atom is thought to enhance this Lewis acidity.

Computational approaches can predict catalytic behavior by:

Modeling Transition States: DFT calculations can model the transition states of the catalyzed reaction, providing a direct measure of the reduction in activation energy.

Correlating Structure and Energy: Researchers can establish correlations between the structural features of a catalyst and the energies of reaction intermediates and transition states. This provides a basis for the computational pre-screening of new, potentially more efficient catalysts. researcher.life

Simulating Reaction Dynamics: Molecular dynamics (MD) simulations can be used to understand the effect of the reaction environment, such as the solvent, on catalytic activity.

By computationally evaluating parameters like bond dissociation energies and turnover frequencies, researchers can screen candidate catalysts and guide experimental efforts toward the most promising systems for applications ranging from polyester (B1180765) resin synthesis to the production of plasticizers. eastman.comresearchgate.net

Q & A

Q. Experimental Design Tip :

  • Use a catalyst loading of 0.1–0.5 wt% relative to reactants.
  • Monitor reaction progress via acid value titration to confirm esterification completion .

Advanced Question: How can kinetic modeling validate MBTO-catalyzed polycondensation mechanisms?

Methodological Answer:
The Fisher criterion is used to assess the adequacy of kinetic models. For example, in neopentyl glycol polycondensation with MBTO:

  • Repeatability Variance (σ²repeat.) : 0.0832
  • Adequacy Variance (σ²adeq.) : 0.0059
  • Fexp (0.08) < Fcrit (1.67) → Model is statistically valid .

Q. Methodology Steps :

Optimize geometries using B3LYP/def2-TZVP.

Calculate Gibbs free energy profiles for reaction steps.

Validate with experimental FTIR/NMR data .

Advanced Question: How does MBTO’s coordination environment influence its catalytic activity?

Methodological Answer:
MBTO’s tetrahedral tin centers with mixed oxygen/butyl ligands enhance Lewis acidity:

  • EXAFS/XANES : Confirms Sn-O bond lengths (2.02 Å) and coordination number (~4) .
  • Catalytic Efficiency : Lower activation energy (Ea) for esterification vs. non-tin catalysts (e.g., Ti-based), reducing reaction time by 20–25% .

Q. Experimental Validation :

  • Compare turnover frequency (TOF) of MBTO vs. dibutyltin oxide (DBTO) in model esterification reactions.
  • Use Arrhenius plots to quantify Ea differences .

Basic Question: What safety protocols are critical when handling MBTO in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and splash goggles to avoid inhalation/contact .
  • Ventilation : Use fume hoods to maintain airborne concentrations below 0.1 mg/m³ (OSHA PEL) .
  • Spill Management : Neutralize spills with 10% HCl, then absorb with vermiculite .

Advanced Question: How can MBTO’s stability under varying humidity and temperature be optimized for storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : MBTO retains stability up to 240°C but hydrolyzes at >60% relative humidity .
  • Storage Recommendations :
    • Use desiccators with silica gel.
    • Store in amber glass under nitrogen to prevent oxidation .

Advanced Question: What analytical techniques resolve contradictions in MBTO’s reported solubility and reactivity?

Methodological Answer:
Discrepancies arise from:

  • Particle Size Effects : Nano vs. microcrystalline MBTO (characterized via SEM/DLS) exhibit differing solubility .
  • pH-Dependent Reactivity : Potentiometric titration shows MBTO dissolves in pH <2 (HCl) or pH >12 (NaOH) but precipitates at neutral pH .

Q. Resolution Strategy :

  • Standardize synthesis protocols (e.g., reflux time, drying temperature).
  • Publish raw XRD/FTIR data in supplementary materials for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.